Piperaquine Phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNPMSTHHZOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl2N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006108 | |
| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85547-56-4 | |
| Record name | Piperaquine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperaquine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE PHOSPHATE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a Resurgent Antimalarial: The Early Discovery and Development of Piperaquine
A Technical Deep Dive into the Genesis of a Key Quinolone
For Immediate Release
This technical guide provides an in-depth exploration of the early discovery and development of piperaquine, a bisquinoline compound that has become a cornerstone in modern combination therapies for malaria. Developed in the 1960s, piperaquine's journey from initial synthesis to its role as a frontline antimalarial in China, the challenges of resistance, and its eventual resurgence as a partner drug offers critical insights for researchers, scientists, and drug development professionals. This document details the initial synthesis, preclinical evaluations, and early clinical trials, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes.
Introduction: An Independent Discovery in a Time of Need
Piperaquine was synthesized independently by two research groups in the 1960s: Rhône-Poulenc in France and the Shanghai Institute of Pharmaceutical Industry in China.[1] As chloroquine resistance began to emerge as a significant threat to malaria control, the development of new, effective antimalarials was a global health priority. In China, piperaquine was identified as a promising candidate and was extensively studied and deployed as part of the National Malaria Elimination Program.[1]
Synthesis and Physicochemical Properties
Piperaquine is a symmetrical bisquinoline, chemically identified as 1,3-bis[4-(7-chloro-4-quinolyl)-1-piperazinyl]propane. Its synthesis involves the condensation of 4,7-dichloroquinoline with piperazine, followed by reaction with a three-carbon linker.
Table 1: Physicochemical Properties of Piperaquine
| Property | Value |
| Molecular Formula | C₂₉H₃₂Cl₂N₆ |
| Molar Mass | 535.52 g/mol |
| Appearance | Crystalline powder |
| Melting Point | 212-213°C (as tetraphosphate salt)[2] |
| Solubility | Slightly soluble in water at neutral pH, almost insoluble in absolute ethanol.[3] |
Experimental Protocol: Synthesis of Piperaquine (General Method)
Step 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline A mixture of 4,7-dichloroquinoline and a molar excess of piperazine is heated. The reaction can be carried out with or without a solvent. The use of a high-boiling point solvent can facilitate the reaction. After the reaction is complete, the excess piperazine is removed, and the product is isolated and purified.
Step 2: Synthesis of Piperaquine The 7-chloro-4-(1-piperazinyl)quinoline obtained in Step 1 is reacted with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane or 1,3-dichloropropane, in the presence of a base to yield piperaquine. The crude product is then purified, typically by recrystallization.
Preclinical Development: Assessing Antimalarial Activity
Early preclinical studies were crucial in establishing the antimalarial potential of piperaquine. These studies involved in vitro and in vivo models to determine the compound's efficacy against malaria parasites.
In Vitro Activity
Initial in vitro studies demonstrated piperaquine's potent activity against Plasmodium falciparum, including strains that were resistant to chloroquine.
Table 2: Early In Vitro Activity of Piperaquine against P. falciparum
| Parameter | Value | Reference |
| Geometric Mean IC₅₀ | 38.9 nmol/liter (range: 7.76 to 78.3 nmol/liter) | [3] |
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (General Method of the Era)
A common method for in vitro testing during this period was the schizont maturation inhibition assay.
-
Parasite Culture: P. falciparum parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Dilution: A stock solution of piperaquine tetraphosphate was prepared in a suitable solvent (e.g., 0.5% lactic acid for better solubility) and serially diluted to obtain a range of concentrations.[3]
-
Assay: Synchronized ring-stage parasites were incubated with the different drug concentrations in 96-well microtiter plates for 48 hours.
-
Evaluation: After incubation, thin blood smears were prepared, stained with Giemsa, and examined microscopically to determine the percentage of schizont maturation inhibition compared to a drug-free control. The 50% inhibitory concentration (IC₅₀) was then calculated.
In Vivo Activity
In vivo studies, primarily in rodent models, confirmed the efficacy of piperaquine.
Experimental Protocol: 4-Day Suppressive Test in Mice (A Standard Preclinical Model)
-
Infection: Mice were inoculated intraperitoneally with Plasmodium berghei infected erythrocytes.
-
Treatment: The test compound (piperaquine) was administered orally or by injection once daily for four consecutive days, starting on the day of infection.
-
Evaluation: On the fifth day, thin blood smears were made from the tail blood of the mice, stained with Giemsa, and the percentage of parasitemia was determined. The efficacy of the compound was expressed as the percentage reduction in parasitemia compared to an untreated control group.
Early Clinical Development in China: From Trials to Widespread Use
Extensive clinical trials were conducted in China in the 1970s and 1980s, which established the efficacy and safety of piperaquine monotherapy for the treatment of malaria.
Treatment of Acute Malaria
Early studies in Hainan Island demonstrated the effectiveness of piperaquine in treating P. falciparum malaria.
Table 3: Efficacy of Piperaquine Monotherapy in Early Chinese Clinical Trials
| Study (Year) | Location | Parasite Species | Number of Patients | Dosage Regimen | Key Outcomes |
| Chen et al. (1982)[4] | Hainan Island | P. falciparum | 43 | 1.8 g base over 2 days (adults) | Fever and asexual parasitemia cleared within 72 hours. |
| Li et al. (1986)[5] | Hainan Island | P. falciparum | N/A (Control Group) | Not specified | Parasite Clearance Time: 100.3 ± 20.3 hours; 28-day Recrudescence Rate: 17.0% |
| Guo X. (1993)[6] | Hainan Island | P. falciparum | 51 | Not specified | 33.3% Sensitive, 19.0% RI, 21.6% RII, 25.5% RIII resistance |
RI, RII, RIII refer to levels of resistance based on the WHO classification at the time.
Prophylactic Use
Piperaquine was also evaluated for its prophylactic potential.
Table 4: Prophylactic Efficacy of Piperaquine in Early Chinese Field Trials
| Study (Year) | Location | Number of Participants | Dosage Regimen | Key Outcomes |
| Chen et al. (1982)[4] | Hainan Island | >4,000 | Monthly prophylactic doses for 4 months | Malaria incidence in the treated group decreased from 2.8% to 1.4%, compared to 5.8%-10.3% in the control group. |
Structure-Activity Relationship (SAR)
The development of piperaquine was part of a broader exploration of bisquinoline compounds as antimalarials. Early SAR studies focused on the nature of the linker connecting the two quinoline rings and the substituents on the quinoline nucleus. The 7-chloro substituent on the quinoline ring was found to be crucial for activity, a feature shared with chloroquine. The length and nature of the diamine linker were also found to significantly influence antimalarial potency.
Mechanism of Action
The mechanism of action of piperaquine is believed to be similar to that of chloroquine. It is thought to interfere with the detoxification of heme in the parasite's food vacuole. Piperaquine accumulates in the acidic food vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to the buildup of free heme and subsequent parasite death.[1]
Caption: Proposed mechanism of action of piperaquine.
The Rise of Resistance and the Path to Combination Therapy
By the late 1980s, resistance to piperaquine monotherapy was observed, particularly in areas of intense drug pressure.[1] This led to a decline in its use as a single agent. However, its long half-life and potent activity made it an ideal partner drug for the rapidly acting artemisinin derivatives. This led to the development of artemisinin-based combination therapies (ACTs), such as dihydroartemisinin-piperaquine, which are now recommended by the World Health Organization as first-line treatments for uncomplicated malaria.[7]
Caption: The developmental timeline of piperaquine.
Conclusion
The early discovery and development of piperaquine represent a significant chapter in the history of antimalarial drug development. The extensive research conducted in China provided a wealth of data on its efficacy and safety, paving the way for its initial deployment. While the emergence of resistance challenged its use as a monotherapy, its favorable pharmacokinetic profile ensured its revival as a critical component of modern ACTs. The story of piperaquine underscores the dynamic nature of infectious disease treatment and the importance of continued research and strategic drug deployment to combat resistance.
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. [Comparative study of artemisinin suppositories and piperaquine phosphate in the treatment of falciparum malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Randomised comparison on the treatment of falciparum malaria with dihydroartemisinin and piperaquine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperaquine: a resurgent antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperaquine Phosphate: A Technical Deep Dive into Heme Detoxification Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of piperaquine phosphate in the inhibition of heme detoxification in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Piperaquine, a bisquinoline antimalarial, is a vital partner drug in artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment. Its mechanism of action, centered on disrupting the parasite's ability to neutralize toxic heme, remains a key area of study, particularly in the face of emerging drug resistance.
The Core Mechanism: Disrupting Hemozoin Formation
The intraerythrocytic stages of P. falciparum digest large quantities of host hemoglobin within an acidic digestive vacuole (DV). This process releases copious amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite due to its ability to generate reactive oxygen species and destabilize membranes. To survive, the parasite rapidly polymerizes this toxic heme into an inert, crystalline structure called hemozoin, colloquially known as malaria pigment.[1]
Piperaquine's primary antimalarial activity is attributed to its ability to interfere with this vital detoxification process.[2][3] The drug, a weak base, is thought to accumulate to high concentrations within the acidic environment of the parasite's DV.[4] Here, it is proposed to inhibit hemozoin formation through a multi-pronged approach:
-
Binding to Heme: Piperaquine directly binds to free heme, forming a complex that prevents its incorporation into the growing hemozoin crystal.[5]
-
Capping Hemozoin Crystals: The piperaquine-heme complex may also bind to the surface of existing hemozoin crystals, effectively "capping" them and preventing further polymerization.
The resulting accumulation of toxic, unpolymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6]
Quantitative Insights into Piperaquine's Efficacy
The in vitro activity of piperaquine is commonly assessed by determining its 50% inhibitory concentration (IC50) against various strains of P. falciparum. These values provide a quantitative measure of the drug's potency and can be indicative of emerging resistance.
| P. falciparum Strain/Isolate | Piperaquine IC50 (nM) | Reference Strain/Isolate Characteristics | Reference |
| 3D7 | 27 ± 17 | Chloroquine-sensitive | [2] |
| V1S | 42 ± 10 | Chloroquine-resistant | [2] |
| Kenyan Isolates (Median) | 32 (IQR: 17-46) | Field isolates | [2] |
| Senegalese Isolates (Geometric Mean) | 58.0 ± 34.5 | Field isolates | [7] |
| Cameroonian Isolates (Geometric Mean) | 38.9 (Range: 7.76-78.3) | Field isolates | [8] |
IQR: Interquartile Range
Visualizing the Mechanism and Experimental Workflows
To better understand the complex interactions involved in piperaquine's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.
Proposed Mechanism of Piperaquine Action
Caption: Proposed mechanism of piperaquine's inhibition of heme detoxification.
Experimental Workflow: Heme Polymerization Inhibition Assay
Caption: Workflow for an in vitro heme polymerization (β-hematin formation) inhibition assay.
Logical Relationships in Piperaquine Resistance
Caption: Logical relationships between piperaquine action and key resistance mechanisms.
Detailed Experimental Protocols
In Vitro Heme Polymerization (β-Hematin Formation) Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (0.5 M, pH 4.8)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of hemin in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the sodium acetate buffer.
-
Add the piperaquine dilutions to the respective wells.
-
Initiate the reaction by adding the hemin stock solution to all wells.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Solubilize the β-hematin pellet in a known volume of NaOH (e.g., 0.1 M).
-
Measure the absorbance of the solubilized β-hematin at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each piperaquine concentration relative to a no-drug control and determine the IC50 value.[9][10][11][12]
Heme Fractionation Assay in P. falciparum Cultures
This assay quantifies the different forms of heme (un-degraded hemoglobin, free heme, and hemozoin) within the parasite, providing a direct measure of the drug's effect on heme detoxification.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
This compound
-
Saponin
-
Phosphate-buffered saline (PBS)
-
Reagents for heme quantification (e.g., pyridine, NaOH)
-
Spectrophotometer
Protocol:
-
Incubate a synchronized, late-stage trophozoite culture with various concentrations of piperaquine for a defined period (e.g., 6-24 hours).
-
Harvest the parasites by centrifugation and lyse the host red blood cells with saponin.
-
Wash the parasite pellet with PBS.
-
Lyse the parasites to release the contents of the digestive vacuole.
-
Separate the different heme fractions through a series of centrifugation and solubilization steps:
-
Hemoglobin: Remains in the supernatant after initial parasite lysis.
-
Free Heme: Solubilized from the pellet with a detergent (e.g., SDS).
-
Hemozoin: The remaining insoluble pellet, which is then solubilized with NaOH.
-
-
Quantify the amount of heme in each fraction spectrophotometrically (e.g., using the pyridine-hemochrome method).
-
Analyze the relative proportions of each heme fraction in drug-treated versus untreated parasites. An effective inhibitor will cause an increase in the free heme fraction and a corresponding decrease in the hemozoin fraction.
Plasmepsin 2/3 Copy Number Variation (CNV) Assay
Amplification of the genes encoding the hemoglobin-degrading proteases, plasmepsin II and III, has been associated with reduced susceptibility to piperaquine. Quantitative PCR (qPCR) is a common method to determine the copy number of these genes.
Materials:
-
Genomic DNA extracted from P. falciparum
-
Primers and probes specific for plasmepsin 2 and a single-copy reference gene (e.g., β-tubulin)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Design or obtain validated qPCR primers and probes for the target gene (plasmepsin 2) and a reference gene.
-
Prepare a standard curve using a plasmid containing a known copy number of the target and reference genes.
-
Set up the qPCR reaction with the extracted genomic DNA, primers, probes, and master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the copy number of plasmepsin 2 relative to the reference gene using the ΔΔCt method, referencing the standard curve.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Materials:
-
P. falciparum-infected red blood cells
-
This compound
-
Lysis buffer
-
Equipment for heat treatment, protein quantification, and Western blotting or mass spectrometry.
Protocol:
-
Treat intact infected red blood cells with piperaquine or a vehicle control.
-
Heat the cell suspensions to a range of temperatures. The binding of piperaquine to its target should increase the thermal stability of the target protein.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of the putative target protein (e.g., a protein involved in heme metabolism) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve to higher temperatures in the piperaquine-treated samples compared to the control indicates target engagement.[1]
Resistance to Piperaquine: A Growing Concern
The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to the efficacy of ACTs. The primary mechanisms of resistance identified to date involve:
-
Mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT): Specific mutations in the pfcrt gene, which encodes a transporter protein on the parasite's digestive vacuole membrane, are strongly associated with piperaquine resistance. These mutations are thought to enhance the efflux of piperaquine from the DV, reducing its concentration at the site of action.[4][7]
-
Increased Copy Number of Plasmepsin 2 and 3: Amplification of the genes encoding these hemoglobin-degrading proteases has been linked to reduced piperaquine susceptibility, although the precise mechanism is still under investigation.
Conclusion
This compound remains a crucial antimalarial drug, and a thorough understanding of its mechanism of action is paramount for its effective use and for the development of next-generation therapies. Its ability to inhibit heme detoxification is a key feature of its parasiticidal activity. Continued research into the nuances of its interaction with the heme polymerization machinery and the evolving mechanisms of resistance is essential to stay ahead of the ever-adapting malaria parasite. This guide provides a foundational understanding for researchers dedicated to this critical area of drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to the Preclinical Efficacy and Toxicity of Piperaquine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data available for piperaquine phosphate, a bisquinoline antimalarial agent. The information is intended to serve as a technical resource for professionals involved in drug development and research. Piperaquine is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2][3]
Preclinical Efficacy
Piperaquine demonstrates potent activity against various strains of Plasmodium falciparum, including those resistant to other 4-aminoquinolines like chloroquine.[4][5] Its primary mechanism of action is believed to be the inhibition of heme detoxification within the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[1][2][6][7]
In vitro studies are fundamental to determining the intrinsic antimalarial activity of a compound. The most common metric is the 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit parasite growth by 50%.
Table 1: Summary of In Vitro Efficacy of Piperaquine against P. falciparum
| P. falciparum Isolates | Geometric Mean IC50 (nmol/liter) | IC50 Range (nmol/liter) | Reference |
|---|---|---|---|
| Cameroonian Clinical Isolates (n=103) | 38.9 | 7.76 - 78.3 | [4][5] |
| Chloroquine-Sensitive (Cameroon) | Not specified | <100 | [5] |
| Chloroquine-Resistant (Cameroon) | Not specified | <100 |[5] |
Experimental Protocol: In Vitro Drug Susceptibility Assay
A standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs involves the following steps:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in vitro in human red blood cells using RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: this compound is serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: Asynchronous or synchronized parasite cultures (typically at the ring stage with 0.5% parasitemia) are added to 96-well microtiter plates containing the various drug concentrations.
-
Incubation: The plates are incubated for 48-72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to count the number of schizonts per 200 asexual parasites.
-
Fluorometric/Colorimetric Assays: These assays, such as the SYBR Green I-based assay, measure parasite DNA content as an indicator of parasite proliferation.
-
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated using non-linear regression analysis.
In vivo studies in animal models, typically mice, are crucial for evaluating a drug's efficacy in a whole-organism system, which accounts for pharmacokinetic and pharmacodynamic factors.
Table 2: Summary of In Vivo Efficacy of Piperaquine in Murine Malaria Models
| Animal Model | Parasite Strain | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Swiss Mice | Plasmodium berghei | 10 | Median survival: 10 days | [8] |
| Swiss Mice | Plasmodium berghei | 30 | Median survival: 54 days | [8] |
| Swiss Mice | Plasmodium berghei | 90 | Survival beyond 60 days | [8][9] |
| Kunming Mice | Not Specified | 1098 | LDLo (Lowest published lethal dose) |[10] |
Note: Doses often refer to this compound (PQP).
Experimental Protocol: Murine Malaria Model (4-Day Suppressive Test)
-
Animal Model: Swiss or other susceptible mouse strains are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound (this compound) is administered orally or intraperitoneally once daily for 4 consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average parasitemia in the treated group is compared to the control group to calculate the percentage of parasite growth suppression. The 50% effective dose (ED50) can be determined by testing a range of doses.
Preclinical Toxicity
A thorough toxicological assessment is essential to define a drug's safety profile before it can be considered for human use.
Acute toxicity studies determine the effects of single or short-term high doses, while sub-acute studies evaluate the effects of repeated dosing over a longer period.
Table 3: Summary of Piperaquine Toxicity in Rodents
| Species | Study Duration | Dosing | Key Findings | NOAEL | Reference |
|---|---|---|---|---|---|
| Swiss Mice | 5 days | 0-600 mg/kg/day (oral) | Weight loss, increased liver/kidney weights, elevated ALT at high doses. | Not explicitly stated | [11][12] |
| Swiss Mice | 12 days | 0-300 mg/kg/day (oral) | Minor hepatotoxicity and renal tubular cell damage at high doses. | Not explicitly stated | [11][12] |
| Rhesus Monkeys | 21 days | 39.1, 78.2, 156.4 mg/kg (oral) | Pathological lesions in adrenal gland, thymus, and femur at mid/high doses. | 39.1 mg/kg |[13] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocol: Repeated-Dose Toxicity Study (Rodent)
-
Animal Selection: Healthy, young adult rodents (e.g., Swiss mice) of both sexes are used.
-
Dose Groups: At least three dose levels (low, mid, high) and a control (vehicle) group are established.
-
Drug Administration: this compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 5, 12, or 28 days).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed.
-
Histopathology: Organs and tissues are collected, weighed, and preserved for microscopic examination to identify any pathological changes.
Studies in pregnant animals are performed to assess potential effects on fertility, fetal development (teratogenicity), and postnatal development.
-
Embryofetal Studies: In rats and rabbits, this compound was not found to be teratogenic at the maximum tolerated dose.[14]
-
Peri- and Postnatal Studies: In a study on mice, this compound administered at doses up to 300 mg/kg/day from gestational days 14-18 showed no significant dose-related adverse effects on the offspring (F1 and F2 generations).[15][16] However, a separate study in rats noted that a high dose of 80 mg/kg induced prolonged gestation and increased perinatal mortality.[14]
Genotoxicity assays are conducted to determine if a drug candidate can damage genetic material. An evaluation of piperaquine found no evidence of genotoxic or clastogenic potential.[14]
Mechanism of Action and Resistance
Piperaquine's efficacy is tied to its ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[2][6]
Resistance to piperaquine, particularly in Southeast Asia, has been linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene and amplification of the plasmepsin 2 and 3 genes.[1][17][18] These genetic changes can alter the parasite's ability to handle the drug, leading to reduced susceptibility.[17][18]
Conclusion
The preclinical data for this compound demonstrate its high efficacy against P. falciparum both in vitro and in vivo. Toxicological studies indicate a reasonable safety margin, with adverse effects such as minor hepatotoxicity and renal changes observed primarily at doses significantly higher than those used therapeutically.[11] No teratogenic or genotoxic potential has been identified.[14] This robust preclinical profile has supported its successful development and widespread use in combination therapies for the treatment of malaria.
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mmv.org [mmv.org]
- 4. In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:4085-31-8 | Chemsrc [chemsrc.com]
- 11. Toxicology and pharmacokinetics of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sub-acute toxicological study of artemisinin-piperaquine tablets in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of reproductive toxicity of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Physical Properties of Piperaquine Phosphate for Formulation
Introduction: Piperaquine, a bisquinoline antimalarial agent, has seen a resurgence in use as a partner drug in artemisinin-based combination therapies (ACTs), most notably with dihydroartemisinin.[1][2] Initially developed in the 1960s, its efficacy against chloroquine-resistant strains of Plasmodium falciparum makes it a critical component in the modern fight against malaria.[3][4] For formulation scientists and drug development professionals, a thorough understanding of the physicochemical properties of piperaquine phosphate is paramount. These properties—including solubility, stability, pKa, and solid-state characteristics—directly influence the drug's bioavailability, manufacturability, and the overall performance of the final dosage form. This guide provides an in-depth overview of these key parameters, supported by experimental protocols and logical workflows.
Section 1: Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound dictate its behavior in various formulation environments. Piperaquine is a weak base that is available as a water-soluble tetraphosphate salt.[1][2] The phosphate salt form is typically used in pharmaceutical formulations to improve its aqueous solubility.
Identification and General Properties
This compound exists in various forms, with the tetraphosphate being common in drug products. The properties can vary slightly between different salt forms and hydration states.
Table 1: Chemical Identifiers and Molar Properties of Piperaquine and its Phosphate Salts
| Property | Piperaquine (Base) | This compound (Monophosphate) | Piperaquine Tetraphosphate | Piperaquine Tetraphosphate Tetrahydrate |
|---|---|---|---|---|
| Molecular Formula | C₂₉H₃₂Cl₂N₆[3][5] | C₂₉H₃₂Cl₂N₆·H₃O₄P[6][7] | C₂₉H₄₄Cl₂N₆O₁₆P₄[8][9] | C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O |
| Molecular Weight | 535.51 g/mol [3][5][10] | 633.51 g/mol [6][7][11] | 927.5 g/mol [8] | 999.55 g/mol |
| CAS Number | 4085-31-8[3][5] | 85547-56-4[6][7][11] | 911061-10-4[8] | 915967-82-7 |
| Appearance | - | White or yellow crystalline powder[12] | White to off-white powder | White to off-white powder |
| Melting Point | 198-200°C[5] | - | - | - |
Ionization and Lipophilicity
The ionization potential (pKa) and partition coefficient (LogP) are critical for predicting absorption and designing formulations for optimal release.
Table 2: Ionization and Lipophilicity of Piperaquine
| Parameter | Value | Significance in Formulation |
|---|---|---|
| pKa | 8.6, 8.6, 6.5, 6.5[13] | As a weak base with four pKa values, its solubility is highly pH-dependent. It will be more soluble in acidic environments (like the stomach) and less soluble at neutral or alkaline pH. |
| LogP (base) | 6.2[13] | The high lipophilicity of the free base suggests good membrane permeability but contributes to its poor aqueous solubility at neutral pH.[13] |
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. This compound | CAS#:4085-31-8 | Chemsrc [chemsrc.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound (1:4) anhydrous | C29H44Cl2N6O16P4 | CID 53318025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. This compound | 85547-56-4 | KDA54756 | Biosynth [biosynth.com]
- 11. This compound | C29H35Cl2N6O4P | CID 174478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Piperaquine Against Chloroquine-Resistant Malaria: A Technical Guide
Introduction
The emergence and global spread of chloroquine-resistant Plasmodium falciparum have necessitated the development and deployment of alternative antimalarial agents. Piperaquine (PPQ), a bisquinoline compound, has become a critical partner drug in artemisinin-based combination therapies (ACTs), most notably in dihydroartemisinin-piperaquine (DHA-PPQ). Initially used as a monotherapy in China in the 1970s following the rise of chloroquine resistance, its efficacy was compromised by the rapid development of resistance. However, its combination with a potent, short-acting artemisinin derivative has revived its utility. This guide provides an in-depth technical overview of the in vitro activity of piperaquine, with a specific focus on its efficacy against chloroquine-resistant (CQR) strains of P. falciparum, the mechanisms of action and resistance, and the experimental protocols used for its evaluation.
Mechanism of Action: Interference with Heme Detoxification
Piperaquine, like other 4-aminoquinolines such as chloroquine, exerts its antimalarial effect by disrupting a crucial metabolic process within the parasite's digestive vacuole (DV). The parasite digests host hemoglobin within this acidic organelle to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline structure called hemozoin.
Piperaquine is a weak base that accumulates to high concentrations in the acidic DV. It is believed to bind to heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative damage to parasite membranes and proteins, ultimately causing parasite death.
Quantitative In Vitro Efficacy
Numerous in vitro studies have demonstrated that piperaquine retains high potency against P. falciparum isolates that are resistant to chloroquine. There is generally no significant difference in the 50% inhibitory concentration (IC₅₀) values for piperaquine between chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite populations. While some studies show a slight but statistically significant correlation between the IC₅₀ values of the two drugs, the correlation coefficient is typically low, suggesting that cross-resistance is not a major clinical concern in many regions.
Table 1: Summary of In Vitro Piperaquine (PPQ) and Chloroquine (CQ) IC₅₀ Values Against P. falciparum
| Study Location | Isolate Type | No. of Isolates | Drug | Geometric Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Reference |
| Cameroon | CQS (CQ IC₅₀ < 100 nM) | 34 | PPQ | 35.5 | 7.76 - 78.3 | |
| CQR (CQ IC₅₀ ≥ 100 nM) | 69 | PPQ | 40.7 | 7.76 - 78.3 | ||
| All Isolates | 103 | PPQ | 38.9 | 7.76 - 78.3 | ||
| Kenya | All Isolates | 115 | PPQ | 32 | 17 - 46 (IQR) | |
| All Isolates | 115 | CQ | 41 | 18 - 73 (IQR) | ||
| Multi-country | pfcrt K76 (Wild-type) | 125 | PPQ | 74.0 (Mean) | 9.8 - 217.3 | |
| (Imported Malaria) | pfcrt 76T (Mutant) | 155 | PPQ | 87.7 (Mean) | 9.8 - 217.3 | |
| pfcrt K76 (Wild-type) | 125 | CQ | 31.3 (Mean) | 5.0 - 1918 | ||
| pfcrt 76T (Mutant) | 155 | CQ | 184.5 (Mean) | 5.0 - 1918 | ||
| China-Myanmar | All Isolates | 120 | PPQ | 5.6 (Median) | 4.1 - 7.1 (IQR) |
IQR: Interquartile Range
Molecular Mechanisms of Resistance
While historical data suggests a lack of cross-resistance, the emergence of clinical DHA-PPQ treatment failures, particularly in Southeast Asia, has prompted investigation into the molecular drivers of piperaquine resistance. Resistance is not linked to the classic K76T mutation in the P. falciparum chloroquine resistance transporter (pfcrt) gene, which is the primary determinant of chloroquine resistance. Instead, high-level piperaquine resistance is associated with novel mutations in pfcrt and amplification (increased copy number) of the plasmepsin 2 and plasmepsin 3 (pfpm2/3) genes, which encode hemoglobin-degrading enzymes.
-
pfcrt Mutations: Novel mutations in the PfCRT protein (e.g., F145I, M343L, G353V) have been shown to mediate piperaquine resistance by enhancing the efflux of the drug from the digestive vacuole.
-
pfpm2/3 Amplification: An increased copy number of the pfpm2 and pfpm3 genes has been identified as a key molecular marker for piperaquine resistance in the Greater Mekong Subregion. The exact mechanism by which this confers resistance is still under investigation but may involve altered hemoglobin processing or digestive vacuole physiology.
Experimental Protocols
The in vitro susceptibility of P. falciparum to piperaquine is commonly assessed using methods that measure parasite growth inhibition over a range of drug concentrations.
Protocol 1: Standard 42/72-hour ³H-Hypoxanthine Uptake Inhibition Assay
This classic method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite as an indicator of growth.
-
Parasite Culture: Asynchronous or synchronized (ring-stage) P. falciparum cultures are maintained in RPMI-1640 medium supplemented with human serum and O+ erythrocytes. Parasitemia is adjusted to 0.5-1%.
-
Drug Plate Preparation: Piperaquine is serially diluted in culture medium in a 96-well microtiter plate. A drug-free well serves as a positive control for growth, and uninfected erythrocytes serve as a negative control.
-
Incubation: The parasite culture is added to each well of the drug-prepared plate. The plate is incubated for 24 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: After 24 hours, ³H-hypoxanthine is added to each well. The plate is incubated for a further 18-24 hours (for a total incubation time of 42-48 hours). Some protocols use a total 72-hour incubation.
-
Harvesting & Measurement: The plate is frozen and thawed to lyse the erythrocytes. The contents of each well are harvested onto a glass-fiber filter using a cell harvester. The radioactivity incorporated by the parasites is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. A non-linear regression model is used to calculate the IC₅₀ value.
Protocol 2: Piperaquine Survival Assay (PSA)
This assay is specifically designed to assess piperaquine susceptibility and mimics the drug exposure profile in patients.
-
Parasite Synchronization: Tightly synchronized ring-stage parasites (0-3 hours old) are used.
-
Drug Exposure: Parasites are exposed to a fixed concentration of 200 nM piperaquine for 48 hours. A drug-free control is run in parallel.
-
Drug Washout: After 48 hours, the drug is washed from the culture medium.
-
Recovery & Growth: The parasites are cultured for an additional 24 hours in drug-free medium.
-
Readout: At 72 hours total, parasite survival is assessed by measuring parasitemia using light microscopy (Giemsa-stained smears) or a fluorescence-based method (e.g., SYBR Green I).
-
Data Analysis: The survival rate is calculated as the ratio of the parasitemia in the piperaquine-exposed culture to the parasitemia in the drug-free control culture. A survival rate above a validated threshold (e.g., >10%) indicates reduced susceptibility.
Conclusion
In vitro data consistently demonstrate that piperaquine is highly active against chloroquine-resistant strains of P. falciparum. The lack of significant cross-resistance, particularly concerning the PfCRT K76T mutation, underscores its value as a partner drug in regions where chloroquine can no longer be used. However, the emergence of de novo piperaquine resistance in Southeast Asia, mediated by novel pfcrt mutations and pfpm2/3 amplification, highlights the urgent need for continued molecular and in vitro surveillance. Standardized protocols, such as the PSA, are crucial tools for monitoring parasite susceptibility and informing public health strategies to preserve the efficacy of this vital antimalarial combination therapy.
Methodological & Application
Application Notes and Protocols: Piperaquine Phosphate in Combination Therapy for Uncomplicated Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperaquine phosphate in combination therapy, primarily with dihydroartemisinin (DHA), for the treatment of uncomplicated malaria. This document includes summaries of clinical efficacy, pharmacokinetic data, detailed experimental protocols from cited studies, and a visualization of the proposed mechanism of action.
Introduction
Piperaquine is a bisquinoline antimalarial drug that has become a crucial partner drug in artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria recommended by the World Health Organization (WHO).[1][2][3] Originally developed in the 1960s in China as a monotherapy, its use declined due to the emergence of resistance.[1][4] However, its combination with a potent, fast-acting artemisinin derivative like dihydroartemisinin capitalizes on the synergistic effects of the two compounds.[5][6] The artemisinin component rapidly clears the bulk of the parasite biomass, while the long-acting partner drug, piperaquine, eliminates the remaining parasites, providing a period of post-treatment prophylaxis against new infections.[2][6]
Mechanism of Action
The precise mechanism of action of piperaquine is not fully elucidated but is believed to be similar to that of chloroquine.[6][7][8] It is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[1][8] By inhibiting the conversion of heme to hemozoin, piperaquine leads to an accumulation of toxic heme, which ultimately results in the parasite's death.[8] Dihydroartemisinin, on the other hand, is thought to generate reactive oxygen species (ROS) that damage parasite proteins and other cellular components.[5] The combination of these distinct mechanisms of action contributes to the high efficacy of the therapy and is thought to delay the development of resistance.[3]
Caption: Proposed mechanism of action of Dihydroartemisinin-Piperaquine.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of piperaquine and the clinical efficacy of dihydroartemisinin-piperaquine (DHA-PQP) combination therapy in the treatment of uncomplicated malaria.
Table 1: Pharmacokinetic Properties of Piperaquine
| Parameter | Value | Species | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~5 hours | Humans | [7][9] |
| Elimination Half-life | ~22 days (adults), ~20 days (children) | Humans | [9] |
| Volume of Distribution | Large (extensive tissue uptake) | Humans | [8] |
| Plasma Protein Binding | >99% | Humans, Rats, Dogs | [7] |
| Major Route of Excretion | Feces | Humans | [7] |
Table 2: Clinical Efficacy of Dihydroartemisinin-Piperaquine (DHA-PQP) in Uncomplicated P. falciparum Malaria
| Region | Comparator | Follow-up Duration | PCR-Adjusted Cure Rate (DHA-PQP) | PCR-Adjusted Cure Rate (Comparator) | Reference |
| Africa | Artemether-Lumefantrine | 28 days | >95% | >95% (DHA-PQP superior in some trials) | [2][10] |
| Asia | Artesunate-Mefloquine | 28 days | >95% | >95% | [2] |
| Cambodia-Thailand Border | Artemether-Lumefantrine | 28 days | >90% | Lower than DHA-PQP | [11] |
| Ghana | N/A | 42 days | >90% | N/A | [12] |
Table 3: Safety and Tolerability of Dihydroartemisinin-Piperaquine (DHA-PQP)
| Adverse Events Compared to Artemether-Lumefantrine | Adverse Events Compared to Artesunate-Mefloquine | Reference |
| Similar side effect profile.[2] | Less nausea, vomiting, dizziness, sleeplessness, and palpitations.[2][10] | [2][10] |
| Note: DHA-PQP has been associated with more frequent prolongation of the QTc interval, though no cardiac arrhythmias were reported in the cited studies.[10] |
Experimental Protocols
Below are generalized protocols for clinical efficacy trials of piperaquine combination therapy for uncomplicated malaria, based on methodologies described in the cited literature.
Patient Recruitment and Enrollment
Caption: Patient enrollment workflow for a clinical trial.
-
Inclusion Criteria:
-
Age: Typically includes children and adults (e.g., 6 months to 65 years).[9][12]
-
Fever: Axillary temperature ≥ 37.5°C or history of fever in the preceding 24 hours.[12]
-
Parasitemia: Microscopically confirmed P. falciparum monoinfection with a parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/µL).
-
Informed Consent: Obtained from the patient or their legal guardian.
-
-
Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy or lactation.[9]
-
Presence of other severe diseases.
-
Known hypersensitivity to the study drugs.
-
Use of other antimalarials or drugs known to interfere with the study medication within a specified timeframe.
-
Drug Administration and Follow-up
A standard three-day course of fixed-dose DHA-PQP is administered based on body weight.[13]
-
Dosage: The total recommended treatment is typically around 4 mg/kg of dihydroartemisinin and 10 mg/kg of piperaquine per day for three days.[14]
-
Administration: The tablets are administered orally, often with water. The first dose is given under observation.
-
Follow-up Schedule: Patients are followed up on days 1, 2, 3, 7, 14, 21, 28, and sometimes up to day 42 or 63 to monitor for clinical and parasitological outcomes.[10][12]
Assessment of Efficacy and Safety
References
- 1. Piperaquine - Wikipedia [en.wikipedia.org]
- 2. Dihydroartemisinin-piperaquine for treating uncomplicated malaria | Cochrane [cochrane.org]
- 3. malariaconsortium.org [malariaconsortium.org]
- 4. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 6. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Dihydroartemisinin-piperaquine for treating uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized trials of artemisinin-piperaquine, dihydroartemisinin-piperaquine phosphate and artemether-lumefantrine for the treatment of multi-drug resistant falciparum malaria in Cambodia-Thailand border area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Piperaquine Phosphate Using a Validated RP-HPLC Method
Introduction
Piperaquine phosphate is a bisquinoline antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum. It is commonly used in combination therapies, such as with dihydroartemisinin, for the treatment of uncomplicated malaria.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the routine analysis of this compound. The method is demonstrated to be simple, precise, accurate, and stability-indicating as per ICH guidelines.[2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size.[1][3]
-
Reagents:
-
Apparatus:
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
-
0.45 µm Membrane Filter
-
Preparation of Solutions
-
Phosphate Buffer (pH 4.6): Dissolve 6.8 grams of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.6 using orthophosphoric acid.[1][3]
-
Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 4.6) in a 70:30 (v/v) ratio. Filter the solution through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5-10 minutes prior to use.[1][3]
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve completely, and then make up the volume to the mark with the diluent.[1][3]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions for linearity, typically ranging from 25 to 125 µg/mL, by diluting with the diluent.[3]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 10 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the diluent to achieve a final concentration within the linearity range (e.g., by diluting 3 mL to 10 mL).[3]
-
Chromatographic Conditions
The quantitative analysis is performed using the parameters summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm)[1][3] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.6) (70:30 v/v)[1][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 273 nm[1][3] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient (e.g., 25°C)[2] |
| Run Time | Approximately 7 minutes[3] |
Method Validation Summary
The described analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 25 - 125 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.8% - 101.0%[5] |
| Precision (% RSD) | < 2.0%[1][2] |
| Limit of Detection (LOD) | 2.79 µg/mL[5] |
| Limit of Quantitation (LOQ) | 8.45 µg/mL[5] |
| Specificity | No interference from excipients or degradation products. |
| Robustness | Method is reliable under minor variations in flow rate and mobile phase composition. |
Visualized Workflows
Experimental Workflow Diagram
The following diagram illustrates the step-by-step process for the quantification of this compound.
Caption: RP-HPLC experimental workflow for this compound analysis.
Method Validation Relationship Diagram
This diagram shows the logical connection between core validation parameters that ensure the method's reliability.
Caption: Interrelationship of key ICH validation parameters for an analytical method.
Conclusion
The RP-HPLC method described provides a straightforward and dependable approach for the quantification of this compound. With a simple mobile phase, readily available C18 column, and a short run time, the method is highly efficient for quality control and routine analysis in a laboratory setting. The comprehensive validation confirms that the method is linear, accurate, precise, and specific, making it suitable for its intended application in the analysis of bulk drug and pharmaceutical formulations.
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and this compound in Combined Dosage Form : Oriental Journal of Chemistry [orientjchem.org]
- 5. ijprajournal.com [ijprajournal.com]
developing a validated stability-indicating HPLC assay for piperaquine phosphate
An Application Note and Protocol for the Development of a Validated Stability-Indicating HPLC Assay for Piperaquine Phosphate.
Introduction
This compound is a bisquinoline antimalarial agent, effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] It is often used in combination therapy, most notably with dihydroartemisinin. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to employ a validated stability-indicating analytical method. This type of assay can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.
This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability studies of bulk drug and pharmaceutical formulations.
Instrumentation and Materials
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.
-
Chromatography data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Water bath
-
Photostability chamber
-
Hot air oven
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Di-sodium hydrogen phosphate (AR grade)[1]
-
Triethylamine (AR grade)[1]
-
Orthophosphoric acid (AR grade)[1]
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (AR grade)
-
Purified water (HPLC grade)
Experimental Protocols
Chromatographic Conditions
A robust set of chromatographic conditions is essential for achieving good separation and quantification. The following parameters have been found to be effective for the analysis of this compound.
| Parameter | Condition |
| Column | Waters Xterra, RP-18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Buffer: Acetonitrile (30:70, v/v)[1][2] Buffer: 2.84 g of di-sodium hydrogen phosphate and 1 ml of triethylamine in 1000 ml water, pH adjusted to 7.0 with orthophosphoric acid.[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 320 nm[1][2] |
| Column Temp. | 25°C[1][2] |
| Injection Vol. | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 15 minutes to dissolve. Make up the volume to the mark with the diluent.
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation: For the assay of a tablet formulation, weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. A target degradation of approximately 10-20% is recommended to ensure that the degradation products are adequately resolved from the parent drug.[3]
-
Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute to 10 mL with diluent.
-
Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute to 10 mL with diluent. Significant degradation is expected under basic conditions.[4]
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute to 10 mL with diluent. Significant degradation is expected under oxidative conditions, potentially forming N-oxides.[4][5]
-
Thermal Degradation: Keep the powdered drug sample in a hot air oven at 105°C for 48 hours. Prepare a sample solution from the stressed powder as described in section 2.2.
-
Photolytic Degradation: Expose the powdered drug sample to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a sample solution from the stressed powder as described in section 2.2.
Caption: Workflow for Forced Degradation Studies.
Method Validation Protocol
The developed method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
-
Specificity: Analyze the drug substance, placebo, and stressed samples to demonstrate that the peak for this compound is free from interference from degradation products, impurities, and excipients. Peak purity analysis should be performed using a PDA detector.
-
Linearity: Prepare a series of solutions of this compound in the concentration range of 25-150 µg/mL.[6] Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be not less than 0.999.[6]
-
Range: The range is established based on the linearity, accuracy, and precision studies.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known quantity of the drug substance into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be less than 2%.[1]
-
Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be less than 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve).
-
-
Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, pH ±0.2 units) and observe the effect on the system suitability parameters. The method should remain unaffected by small, deliberate variations.
Data Presentation
System Suitability Results
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.8% |
| Retention Time (RT) | Approx. 5.6 min[1] | 5.62 min |
Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid (0.1N HCl) | < 5% | No significant degradation observed.[4] |
| Base (0.1N NaOH) | ~15% | Significant degradation with the formation of multiple degradation products.[4] |
| Oxidative (30% H₂O₂) | ~20% | Significant degradation, likely forming N-oxide and other oxidative products.[4][5] |
| Thermal (105°C) | < 5% | The drug is relatively stable to dry heat. |
| Photolytic (UV) | < 5% | The drug is relatively stable to photolytic stress.[4] |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: 0.75%, Intermediate: 1.10% |
| LOD | 0.134 µg/mL[7] |
| LOQ | 0.408 µg/mL[7] |
| Robustness | The method is robust for minor variations. |
Visualization of Experimental Workflow
Caption: HPLC Method Development and Validation Workflow.
Conclusion
The described RP-HPLC method is rapid, simple, specific, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines, and the forced degradation studies confirm its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability assessment of this compound.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Stability profiling of anti-malarial drug this compound and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability profiling of anti-malarial drug this compound and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. ijrpc.com [ijrpc.com]
Application Notes and Protocols for In Vivo Studies of Piperaquine Phosphate in Murine Malaria Models
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and compiled data for conducting in vivo studies of piperaquine phosphate in murine malaria models. The information is based on established experimental methodologies and aims to facilitate the design and execution of preclinical efficacy and pharmacokinetic assessments of this important antimalarial agent.
Introduction
Piperaquine, a bisquinoline antimalarial drug, is a critical partner in artemisinin-based combination therapies (ACTs) for the treatment of malaria.[1][2] Murine models of malaria, particularly using Plasmodium berghei, are essential for the preclinical evaluation of antimalarial drug efficacy, pharmacokinetics, and pharmacodynamics. These models allow for the investigation of dose-response relationships, survival outcomes, and the potential for drug resistance. The protocols outlined below are synthesized from studies investigating this compound's activity in Swiss mice infected with P. berghei.
Experimental Protocols
Animal Model and Parasite Strain
-
Animal Model: Male Swiss mice (6 weeks old) are commonly used for these studies.[1]
-
Parasite Strain: Plasmodium berghei is a suitable parasite for these experiments.[1][2]
Parasite Inoculation
The infection in mice is initiated by intraperitoneal (IP) injection of P. berghei-parasitized red blood cells.
-
Inoculum Preparation: Blood is collected from a donor mouse with 15-20% parasitemia via cardiac puncture into a heparinized tube. This blood is then diluted with phosphate-buffered saline (PBS) to achieve a final concentration of 5x10⁷ parasitized erythrocytes per 0.2 mL.
-
Inoculation: Each mouse receives a 0.2 mL intraperitoneal injection of the prepared inoculum.[3]
This compound Formulation and Administration
-
Formulation: this compound (PQP) is suspended in a vehicle consisting of 50% (v/v) glycerol, 30% (v/v) isotonic phosphate buffer (pH 7.1), and 20% (v/v) polysorbate 80.[2]
-
Administration: The PQP suspension is administered intraperitoneally (IP).[1][2] Dosing is typically initiated 64 hours after parasite inoculation when parasitemia reaches approximately 2-5%.[1][2][4]
Assessment of Antimalarial Efficacy
The efficacy of this compound is evaluated by monitoring parasitemia and survival rates.
-
Parasitemia Monitoring:
-
Thin blood smears are prepared from tail vein blood.
-
The smears are fixed with methanol for 3 minutes and stained with May-Grünwald Giemsa stain.
-
Parasitemia is determined by light microscopy under oil immersion (x100 magnification) by counting the number of infected red blood cells out of a total number of red blood cells.[1][2] For parasitemia levels above 0.5%, 30 fields of view are counted, while for levels below 0.5%, 100 fields are counted to ensure accuracy.[2]
-
-
Survival Monitoring: Mice are monitored daily, and survival times are recorded. The experiment may be terminated if mice show signs of severe illness, such as a significant reduction in body weight (>10% in 24 hours) or if parasitemia exceeds 40%.[2]
Experimental Workflows
The following diagrams illustrate the typical workflows for single-dose pharmacodynamic and combination therapy studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in murine malaria models.
Table 1: Single-Dose Pharmacodynamics of this compound in P. berghei-Infected Swiss Mice [1][4][5]
| PQP Dose (mg/kg, IP) | Median Survival Time (days) | Parasitemia Nadir (fold-decrease from baseline) |
| 0 (Control) | 4 | N/A |
| 10 | 10 | 12.8 ± 3.1 |
| 30 | 54 | Not Reported |
| 90 | >60 | Not Reported |
Table 2: Efficacy of this compound in Combination with Dihydroartemisinin (DHA) [1][4][5]
| Treatment Group (mg/kg, IP) | Parasitemia Nadir (fold-decrease from baseline) |
| 10 PQP | 13 ± 3 |
| 30 DHA | 12 ± 5 |
| 10 PQP + 30 DHA | 22 ± 12 |
Table 3: Pharmacokinetic Parameters of Piperaquine in Healthy and P. berghei-Infected Mice (90 mg/kg PQP, IP) [1]
| Parameter | Healthy Mice | Infected Mice |
| Elimination Half-life (t½) | 18 days | 16 days |
| AUC | 33.5 mg·h/L | 27.3 mg·h/L |
| Apparent Clearance | 1.55 L/h/kg | 1.9 L/h/kg |
| Apparent Volume of Distribution | 956 L/kg | 1059 L/kg |
Discussion and Conclusion
The provided protocols and data demonstrate that this compound exhibits potent and prolonged antimalarial activity in murine models of malaria.[1] A single dose can lead to a significant reduction in parasitemia and extended survival.[1] Furthermore, its efficacy is enhanced when used in combination with dihydroartemisinin, supporting its use in ACTs.[1] The long elimination half-life of piperaquine is a key characteristic observed in these models.[1][2] These application notes serve as a valuable resource for designing and interpreting preclinical studies aimed at further characterizing the antimalarial properties of piperaquine and its partner drugs.
References
- 1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Piperaquine Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of piperaquine phosphate, a critical component of artemisinin-based combination therapies (ACTs) for malaria.
Introduction
Piperaquine (PQ) is a bisquinoline antimalarial agent with a slow elimination profile, making it an effective partner drug for rapidly eliminated artemisinins like dihydroartemisinin (DHA).[1][2] Understanding the PK/PD relationship of piperaquine is crucial for optimizing dosing regimens, preventing resistance development, and ensuring therapeutic efficacy in diverse patient populations, including children and pregnant women.[3][4][5][6] This document outlines the key characteristics of piperaquine's pharmacokinetics and pharmacodynamics, along with detailed protocols for conducting relevant studies.
Pharmacokinetic Properties of Piperaquine
Piperaquine exhibits complex pharmacokinetic characteristics, typically described by a two- or three-compartment disposition model.[3][4][7][8][9][10] Key features include its slow absorption, extensive distribution into tissues, and a long terminal elimination half-life.[7][9][11]
Table 1: Summary of Population Pharmacokinetic Parameters for Piperaquine
| Parameter | Description | Value | Population | Reference |
| CL/F | Apparent Clearance | 0.9 L/h/kg (Adults) 1.8 L/h/kg (Children) | Malaria Patients | [11] |
| Vss/F | Apparent Volume of Distribution at Steady State | 574 L/kg (Adults) 614 L/kg (Children) | Malaria Patients | [11] |
| t1/2,z | Terminal Elimination Half-Life | ~14-28 days | Malaria Patients | [1][11] |
| Absorption | Model | Two-transit-compartment model | Children with Malaria | [4] |
| Protein Binding | >98% | [3] |
Note: Values can vary significantly based on the patient population, disease state, and co-administered drugs.
Body weight is a significant covariate influencing piperaquine's clearance and volume of distribution.[3][4] This is particularly important in pediatric populations, where standard weight-based dosing may result in lower drug exposures compared to adults.[3][4][6]
Pharmacodynamic Properties of Piperaquine
The antimalarial activity of piperaquine is concentration-dependent. The plasma concentration on day 7 of treatment has been identified as a key predictor of therapeutic success and the risk of recurrent infection.[4][6][8]
Table 2: Summary of Pharmacodynamic Parameters for Piperaquine
| Parameter | Description | Value | Context | Reference |
| EC50 | 50% Effective Concentration | 5.43 ng/mL | In vivo volunteer infection study | [7] |
| Emax | Maximum Parasite Killing Rate | 0.289 h⁻¹ | In vivo volunteer infection study | [7] |
| MIC | Minimum Inhibitory Concentration | 2.87 ng/mL | In vivo volunteer infection study | [7] |
| IC50 (Chemoprevention) | 50% Inhibitory Concentration | 6.7 ng/mL | Malaria Chemoprevention | [12] |
| IC95 (Chemoprevention) | 95% Inhibitory Concentration | 20 ng/mL | Malaria Chemoprevention | [12] |
A semi-mechanistic parasite dynamics model can be used to describe the maturation, sequestration, and multiplication of parasites and the effect of piperaquine on parasite killing.[7][9][10]
Experimental Protocols
Protocol 1: Population Pharmacokinetic Study in Malaria Patients
This protocol outlines the steps for conducting a clinical study to characterize the population pharmacokinetics of piperaquine.
1. Study Design and Patient Recruitment:
- Enroll patients with uncomplicated Plasmodium falciparum malaria.
- Define clear inclusion and exclusion criteria.
- Obtain informed consent from all participants or their legal guardians.
- Administer a standard weight-based, 3-day fixed-dose regimen of dihydroartemisinin-piperaquine.[4]
2. Blood Sampling:
- Collect sparse or intensive blood samples. For a population approach, sparse sampling (e.g., 2-5 samples per patient) is often sufficient.[11]
- A typical sparse sampling schedule could include pre-dose, and samples at 24h, 48h, 7 days, and 28 days post-initial dose.
- Collect blood in appropriate anticoagulant tubes (e.g., EDTA).
- Centrifuge the samples to separate plasma and store at -80°C until analysis.
3. Bioanalytical Method for Piperaquine Quantification:
- Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperaquine in plasma.[4]
- Sample Preparation: Perform solid-phase extraction of piperaquine from plasma samples.
- Chromatography: Use a suitable C18 column with a gradient mobile phase.
- Mass Spectrometry: Employ electrospray ionization in positive ion mode and monitor specific parent-product ion transitions for piperaquine and an internal standard.
- The lower limit of quantification should be appropriate for therapeutic drug monitoring (e.g., 1.50 ng/mL).[4]
4. Pharmacokinetic Modeling:
- Use nonlinear mixed-effects modeling software (e.g., NONMEM, Kinetica) to analyze the plasma concentration-time data.[8][11][13]
- Develop a structural pharmacokinetic model, typically a two- or three-compartment model with first-order absorption or a more complex transit-compartment absorption model.[3][4][8]
- Investigate the influence of covariates such as body weight, age, pregnancy, and baseline parasitemia on the pharmacokinetic parameters.[3][4][5]
- Perform model validation using techniques like visual predictive checks and bootstrap analysis.
Protocol 2: In Vivo Pharmacodynamic Assessment in an Animal Model
This protocol describes a murine malaria model to evaluate the efficacy of piperaquine.[1][14][15]
1. Animal Model and Parasite Strain:
2. Dosing and Treatment Groups:
- Once a starting parasitemia of 2-5% is reached, administer this compound intraperitoneally at various single doses (e.g., 10, 30, 90 mg/kg).[1][14]
- Include a control group receiving the vehicle.
- For combination studies, include groups treated with dihydroartemisinin alone and in combination with piperaquine.[1][14]
3. Monitoring and Endpoints:
- Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
- Primary endpoints can include median survival time and parasite clearance rate.[1][14]
- For long-term studies, monitor for recrudescence and consider reinoculation to assess prophylactic effects.[1][2][14]
4. Data Analysis:
- Plot parasitemia over time for each treatment group.
- Compare survival curves between groups using appropriate statistical methods (e.g., Kaplan-Meier analysis).
- Relate drug exposure (if plasma concentrations are measured) to the observed antimalarial effect to establish a dose-response or concentration-effect relationship.
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. A population pharmacokinetic model of piperaquine in pregnant and non-pregnant women with uncomplicated Plasmodium falciparum malaria in Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. malariaworld.org [malariaworld.org]
- 11. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mahidol IR [repository.li.mahidol.ac.th]
- 13. Population Pharmacokinetics of Piperaquine after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
Application Notes and Protocols: Oral Administration and Absorption of Piperaquine Phosphate in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration and absorption of piperaquine phosphate, a critical partner drug in artemisinin-based combination therapies for malaria. The following sections detail key pharmacokinetic parameters from various clinical studies, standardized experimental protocols for assessing piperaquine absorption, and visual representations of experimental workflows and factors influencing its bioavailability.
Introduction
Piperaquine is a bisquinoline antimalarial agent characterized by its high lipid solubility, large volume of distribution, low clearance, and a notably long terminal elimination half-life, which can extend up to 30 days.[1][2] It is primarily used in combination with dihydroartemisinin. Understanding the pharmacokinetics of piperaquine is crucial for optimizing dosing regimens to ensure therapeutic efficacy and minimize the risk of resistance development.[3] Factors such as food intake, age, and body weight have been shown to significantly influence its absorption and overall exposure.[1][2][4]
Pharmacokinetic Data Summary
The oral bioavailability of piperaquine can be significantly influenced by co-administration with food, particularly high-fat meals.[1][5] The following tables summarize key pharmacokinetic parameters of this compound from clinical studies in different populations and under various conditions.
Table 1: Pharmacokinetics of Piperaquine in Healthy Volunteers
| Population | Dosing Regimen | Condition | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t½ (h) | Reference |
| Healthy Caucasian Volunteers (n=8) | 500 mg single dose | Fasting | 21.0 (Geometric Mean) | 6.8 (Mean) | 3,724 (AUC0-∞, Geometric Mean) | 488 (Mean) | [5] |
| High-Fat Meal | 65.8 (Geometric Mean) | 3.5 (Mean) | 7,362 (AUC0-∞, Geometric Mean) | 501 (Mean) | [5] | ||
| Healthy Vietnamese Males (n=12) | Repeated oral doses over 3 days | Fasting | - | - | - | 280.8 (11.7 days) | [3] |
| Healthy Tanzanian Adults (n=60) | 320 mg dispersible granules | Fasting | - | - | - | - | [6] |
| Low-Fat Meal | 202% increase in Cmax vs. fasted | - | 164% increase in AUC0-t vs. fasted | - | [6] | ||
| High-Fat Meal | 275% increase in Cmax vs. fasted | - | 184% increase in AUC0-t vs. fasted | - | [6] | ||
| Whole Milk | 294% increase in Cmax vs. fasted | - | 195% increase in AUC0-t vs. fasted | - | [6] |
Table 2: Population Pharmacokinetics of Piperaquine in Malaria Patients
| Population | Dosing Regimen | CL/F (L/h/kg) | Vss/F (L/kg) | t½ (days) | Reference |
| Cambodian Adults (n=38) | Total 32-35 mg/kg base over 32h | 0.9 (Median) | 574 (Median) | 23 (Median) | [7] |
| Cambodian Children (n=47) | Total 32-35 mg/kg base over 32h | 1.8 (Median) | 614 (Median) | 14 (Median) | [7] |
| Burmese & Karen Adults & Children (n=98) | Total 55 mg/kg over 48h (3 or 4 doses) | - | - | ~14-21 | [8] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve, t½ = Elimination half-life, CL/F = Apparent total clearance, Vss/F = Apparent volume of distribution at steady state. Direct comparison between studies should be made with caution due to differences in study design, patient populations, and analytical methods.
Experimental Protocols
This section outlines a typical methodology for a clinical study investigating the oral absorption of this compound.
Study Design and Participant Recruitment
-
Design: A randomized, open-label, crossover, or parallel-group study design is commonly employed.[5][6]
-
Participants: Enroll healthy adult volunteers or patients diagnosed with uncomplicated malaria.[5][7][8]
-
Inclusion/Exclusion Criteria: Define clear criteria for participant eligibility, including age, weight, health status, and absence of contraindications.
-
Ethics: Obtain informed consent from all participants and approval from a relevant institutional review board or ethics committee.
Drug Administration
-
Formulation: Administer a standardized formulation of this compound, such as tablets or dispersible granules.[6][7]
-
Dosing:
-
Food Effect Assessment: To evaluate the effect of food, administer the drug after an overnight fast or following a standardized high-fat meal.[5] A high-fat meal may consist of approximately 50% of its caloric content from fat.
Pharmacokinetic Sampling
-
Sample Matrix: Collect venous or capillary blood samples.[8][10] Plasma is the most commonly studied matrix.[1]
-
Sampling Schedule:
-
Intensive Sampling: Collect samples pre-dose and at frequent intervals post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) and then less frequently for up to 35-63 days to characterize the long elimination phase.[7][8]
-
Sparse Sampling: In population pharmacokinetic studies, a less frequent sampling schedule (e.g., 2-5 samples per patient) can be employed.[7]
-
Bioanalytical Method for Piperaquine Quantification
-
Method: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard methods for quantifying piperaquine in plasma.[1][3] LC-MS/MS offers higher sensitivity.[1]
-
Sample Pre-treatment:
-
Chromatographic Conditions:
-
Column: Use a suitable reverse-phase column (e.g., C8 or C18).[11]
-
Mobile Phase: A typical mobile phase consists of an acidified aqueous buffer and an organic solvent like acetonitrile.[11][12]
-
Detection: Set the UV detector to the appropriate wavelength (e.g., 345 nm) or use multiple reaction monitoring (MRM) for MS/MS detection.[12][13]
-
-
Validation: The analytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.
Visualizations
The following diagrams illustrate key workflows and relationships in piperaquine clinical research.
References
- 1. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of piperaquine after repeated oral administration of the antimalarial combination CV8 in 12 healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]
- 5. Effects of a High-Fat Meal on the Relative Oral Bioavailability of Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a novel piperaquine dispersible granules formulation under fasting and various fed conditions versus piperaquine tablets when fasted in healthy Tanzanian adults: a randomized, phase I study | Medicines for Malaria Venture [mmv.org]
- 7. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Randomized trials of artemisinin-piperaquine, dihydroartemisinin-piperaquine phosphate and artemether-lumefantrine for the treatment of multi-drug resistant falciparum malaria in Cambodia-Thailand border area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Piperaquine Phosphate in Intermittent Preventive Treatment (IPT) for Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction: Malaria infection during pregnancy and in early childhood is a significant public health concern, leading to severe morbidity and mortality.[1] Intermittent Preventive Treatment (IPT) is a key strategy involving the administration of a full therapeutic course of an antimalarial drug at specified intervals to vulnerable populations, regardless of whether they are infected. Dihydroartemisinin-piperaquine (DHA-P) has emerged as a promising candidate for IPT, particularly in regions with high resistance to the standard-of-care drug, sulfadoxine-pyrimethamine (SP).[2][3] Piperaquine's long elimination half-life provides a sustained prophylactic effect, making it highly suitable for this preventive strategy.[4] These notes provide an overview of the mechanism, efficacy, and protocols for the use of DHA-P in IPT for malaria.
Mechanism of Action
Piperaquine is a bisquinoline compound that exerts its antimalarial effect by interfering with a critical detoxification process within the Plasmodium parasite. During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally neutralizes this heme by polymerizing it into an inert crystalline structure called hemozoin. Piperaquine is believed to accumulate in the parasite's digestive vacuole and inhibit this polymerization process. The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.
Figure 1: Mechanism of action of Piperaquine in the malaria parasite.
Pharmacokinetics and Target Concentrations
The pharmacokinetic profile of piperaquine is central to its efficacy in IPT. Its long half-life ensures sustained plasma concentrations above the minimum protective threshold, preventing new infections between doses.
Table 1: Summary of Piperaquine Pharmacokinetic Parameters and Target Concentrations for IPTp
| Parameter | Value / Finding | Source |
|---|---|---|
| Disposition Model | Best described by a three-compartment disposition model with flexible transit absorption. | [5][6] |
| Effect of Pregnancy | Gestational age does not significantly affect the pharmacokinetic parameters of piperaquine. | [5][6] |
| Therapeutic Threshold | A Day 7 plasma concentration < 30 ng/mL is associated with a higher risk of parasitemia. | [7][8] |
| Protective Trough Conc. | A trough concentration of 10.3 ng/mL is the suggested target for protection. | [5][6][9] |
| Protective Efficacy Conc. | Plasma concentrations of 13.9 ng/mL are associated with 99% protection from P. falciparum infection. | [4][5] |
| Post-IPTp Dosing | After three monthly IPTp doses, 9.45% of pregnant women had trough concentrations below 10.3 ng/mL. | [5][6][9] |
| Accumulation | Repeated monthly doses lead to a significant increase in Day 7 plasma piperaquine concentrations. |[7] |
Clinical Efficacy and Safety Data
Numerous clinical trials have evaluated DHA-P for IPT in pregnant women (IPTp) and children (IPTc). It consistently demonstrates superior antimalarial efficacy compared to SP in areas of high resistance.
Table 2: Efficacy of DHA-Piperaquine vs. SP for Intermittent Preventive Treatment in Pregnancy (IPTp)
| Outcome Measure | Result (DHA-P vs. SP) | Protective Efficacy / Risk Ratio (95% CI) | Source |
|---|---|---|---|
| Clinical Malaria | 69% lower incidence | RR: 0.31 (0.18–0.55) | [3][10][11] |
| Placental Malaria | 62% lower risk of parasitemia | RR: 0.38 (0.23–0.63) | [3][10][11] |
| Maternal Malaria at Delivery | 61% lower risk | RR: 0.39 (0.27–0.55) | [3] |
| Histopathologically Confirmed Placental Malaria | 69% lower prevalence (2.5% vs 8.2%) | PE: 69% (42–84%) | [12] |
| Low Birth Weight (LBW) | Significantly lower prevalence (4.6% vs 9.6%) | - | [12] |
| Composite Adverse Pregnancy Outcome | No significant difference | RR: 1.05 (0.92–1.19) |[3][10] |
Table 3: Efficacy of Monthly DHA-Piperaquine for Intermittent Preventive Treatment in Children (IPTc/sc)
| Population | Outcome Measure | Result (DHA-P vs. Placebo/Control) | Protective Efficacy / Risk Reduction | Source |
|---|---|---|---|---|
| Schoolchildren (6-14 years) | Incidence of Malaria | Reduced by 96% | 96% (88%-99%) | [13] |
| Schoolchildren (6-14 years) | Prevalence of Asymptomatic Parasitemia | Reduced by 94% | 94% (92%-96%) | [13] |
| Young Children (2-24 months) | Incidence of Malaria | Significantly lower vs. 12-week regimen | aIRR: 0.041 (0.012-0.15) |[14] |
Safety Profile: DHA-P is generally well-tolerated in IPT regimens. A meta-analysis of six randomized controlled trials (RCTs) involving 7,969 participants found no statistically significant difference in serious adverse events (SAEs) between DHA-P and SP groups.[15] While associated with a higher risk of minor, possibly drug-related, Grade 3 or 4 adverse events and vomiting within 30 minutes, these were experienced by a very small percentage of women and did not impact adherence.[15] In studies involving pregnant women with HIV, DHA-P was found to be safe, with the most common drug-related adverse events being minor gastrointestinal issues and headache (<4% of participants).[16][17]
Experimental Protocols
This protocol outlines a generalized, two-arm, randomized controlled trial to compare the efficacy and safety of monthly DHA-P with monthly SP for IPT in pregnancy.
Figure 2: Generalized workflow for a randomized controlled trial of IPTp.
Methodology:
-
Study Population: Enroll pregnant women at their first antenatal care visit, typically between 16 and 28 weeks of gestation, after confirming malaria-negative status via a rapid diagnostic test (RDT).[12]
-
Randomization: Randomly assign participants in a 1:1 ratio to receive either the standard of care (e.g., SP) or the investigational arm (DHA-P).[18]
-
Intervention:
-
Dosing: Administer a standard 3-day course of DHA-P monthly. A weight-based target dose is typically 4 mg/kg/day of dihydroartemisinin and 18 mg/kg/day of piperaquine.[16][17][18]
-
Administration: All doses should be administered under Direct Observation Therapy (DOT) at scheduled monthly antenatal visits starting from the second trimester.[16][18]
-
-
Data Collection & Follow-up:
-
Conduct monthly follow-up visits until delivery.
-
At each visit, assess for clinical signs of malaria and record any adverse events (AEs).
-
Collect peripheral blood smears for microscopy to detect parasitemia.
-
-
Primary and Secondary Outcomes:
-
Primary Outcome: The primary endpoint is often the prevalence of malaria infection in the mother at delivery, detected by microscopy, RDT, or histopathology of the placenta.[12][18]
-
Secondary Outcomes: Key secondary outcomes include the incidence of clinical malaria during pregnancy, maternal anemia, and adverse birth outcomes such as low birth weight (LBW), preterm birth, and stillbirth.[12]
-
-
Statistical Analysis: Analyze outcomes on a modified intention-to-treat basis, including all randomized participants with available data for the primary outcome.[18] Calculate protective efficacy (PE) or relative risk (RR) to compare the arms.
This protocol describes the methodology for collecting and analyzing blood samples to determine piperaquine concentrations during an IPTp study.
Methodology:
-
Sample Collection Schedule:
-
Collect sparse pharmacokinetic blood samples (e.g., 2-5 mL venous blood) from all participants at specific time points.[6][9]
-
Trough Levels: Before administering each monthly 3-day IPTp course.[6][9]
-
Peak/Exposure Levels: On Day 7 after a course of IPTp, as this has been shown to correlate with therapeutic efficacy.[7][8]
-
Additional Points: At the time of any breakthrough symptomatic malaria and at delivery.[6][9]
-
-
Sample Processing:
-
Collect blood in EDTA or heparin-containing tubes.
-
Separate plasma by centrifugation (e.g., 1500g for 10 minutes) within 30 minutes of collection.
-
Store plasma samples at -80°C until analysis.
-
-
Drug Quantification:
-
Determine plasma piperaquine concentrations using a validated analytical method, such as Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC/MS/MS).[7][8]
-
The lower limit of quantification (LLOQ) for the assay should be appropriate for measuring trough concentrations (e.g., ~1-2 ng/mL).
-
-
Data Analysis:
-
Use nonlinear mixed-effects modeling software (e.g., NONMEM) to investigate the population pharmacokinetic properties of piperaquine.[6][9]
-
Develop a structural PK model (e.g., a three-compartment model) to describe the data.[5][6]
-
Assess the influence of covariates such as gestational age, body weight, and country of origin on PK parameters.[6][7]
-
Relate the derived PK parameters (e.g., trough concentration) to clinical outcomes (e.g., risk of parasitemia) using Cox regression or similar statistical models.[7]
-
Figure 3: Logical diagram of a monthly IPTp regimen with PK sampling.
References
- 1. Intermittent preventative treatment to reduce the risk of malaria during pregnancy [who.int]
- 2. Piperaquine Pharmacokinetics during Intermittent Preventive Treatment for Malaria in Pregnancy — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 3. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent Preventive Treatment for Malaria in Pregnancy: Optimization of Target Concentrations of Dihydroartemisinin-Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Piperaquine Pharmacokinetics during Intermittent Preventive Treatment for Malaria in Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. malariaworld.org [malariaworld.org]
- 10. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Effectiveness of Intermittent Preventive Treatment With Dihydroartemisinin-Piperaqunine Against Malaria in Pregnancy in Tanzania: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of intermittent preventive treatment with dihydroartemisinin-piperaquine on malaria in Ugandan schoolchildren: a randomized, placebo-controlled trial. [escholarship.org]
- 14. Intermittent preventive treatment with dihydroartemisinin-piperaquine in young Ugandan children and risk of malaria following cessation: A randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. Safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in pregnant women with HIV from Gabon and Mozambique: a randomised, double-blind, placebo-controlled trial | Medicines for Malaria Venture [mmv.org]
- 17. Safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in pregnant women with HIV from Gabon and Mozambique: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. malariaworld.org [malariaworld.org]
Application Notes and Protocols for Piperaquine Survival Assay (PSA) to Assess Antimalarial Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Piperaquine Survival Assay (PSA), a critical tool for assessing the susceptibility of Plasmodium falciparum to piperaquine, a key partner drug in artemisinin-based combination therapies (ACTs). The emergence and spread of piperaquine resistance, particularly in Southeast Asia, threatens the efficacy of ACTs like dihydroartemisinin-piperaquine (DHA-PPQ) and necessitates robust surveillance methods.[1][2][3] The PSA is designed to mimic the in vivo exposure of parasites to pharmacologically relevant concentrations of piperaquine, providing a reliable in vitro phenotype of resistance that correlates with clinical treatment outcomes.[4][5][6]
The protocol described herein is applicable for both in vitro assays using culture-adapted parasite lines and ex vivo assays using fresh clinical isolates.[4][7]
Experimental Protocols
Principle of the Piperaquine Survival Assay (PSA)
The PSA exposes early ring-stage parasites (0-3 hours post-invasion) to a high concentration of piperaquine (200 nM) for 48 hours.[4][5] This mimics the drug exposure profile in patients undergoing DHA-PPQ treatment.[4] After the drug pressure is removed, the parasites are cultured for an additional 24 hours to allow for recovery and maturation of the surviving parasites.[4] The survival rate is then determined by comparing the parasitemia of the piperaquine-exposed culture to that of a non-exposed control culture. A survival rate of ≥10% is considered a relevant cut-off for piperaquine resistance and is associated with a significantly higher risk of treatment failure.[4][6]
Materials and Reagents
-
P. falciparum culture (culture-adapted or clinical isolate)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with 0.5% Albumax II, 2% heat-inactivated O+ plasma, and 50 µg/mL gentamicin)[4]
-
Piperaquine tetraphosphate tetrahydrate
-
Lactic acid (for control cultures)[4]
-
Giemsa stain
-
Methanol
-
Microscopy supplies (slides, immersion oil)
-
96-well microplates
-
Cell culture incubator (37°C, 5% CO₂, 5% O₂)
Detailed Methodology
3.1. Parasite Synchronization and Preparation
-
For in vitro assays, synchronize culture-adapted P. falciparum parasites to the early ring stage (0-3 hours post-invasion). This can be achieved using methods such as sorbitol treatment.
-
For ex vivo assays, use fresh blood samples from patients with P. falciparum malaria. The assay should be initiated as soon as possible after sample collection.
-
Adjust the parasite density to 0.1–2% and the hematocrit to 2% in complete culture medium.[4]
3.2. Assay Setup
-
Prepare a 200 nM working solution of piperaquine in complete culture medium.
-
Prepare a control medium containing 0.5% lactic acid in complete culture medium.[4]
-
In a 96-well plate, add the parasite suspension to wells designated for the piperaquine-exposed group and the non-exposed control group.
-
Add the 200 nM piperaquine working solution to the designated wells for the exposed group.
-
Add the control medium to the designated wells for the non-exposed group.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ and 5% O₂ for 48 hours.[4]
3.3. Drug Washout and Continued Culture
-
After the 48-hour incubation, transfer the contents of each well to a microcentrifuge tube.
-
Wash the cells once with 12 mL of RPMI 1640 to remove the drug and control medium.[4]
-
Resuspend the cell pellets in fresh complete culture medium.[4]
-
Transfer the resuspended cultures back to their respective wells in the 96-well plate.
-
Incubate the plate for an additional 24 hours under the same conditions.[4]
3.4. Determination of Survival Rate
-
After the final 24-hour incubation (total of 72 hours from the start of the assay), prepare thin blood smears from both the piperaquine-exposed and non-exposed cultures.
-
Fix the smears with methanol and stain with 10% Giemsa.[4]
-
Determine the parasitemia of each culture by light microscopy. Count the number of viable parasites (those that have developed into second-generation trophozoites) per 20,000 erythrocytes.[4] For quality control, it is recommended that two independent microscopists, blinded to the experimental conditions, perform the counts.[4]
-
Calculate the piperaquine survival rate using the following formula:[4]
PSA Survival Rate (%) = (Number of viable parasites in exposed culture / Number of viable parasites in non-exposed culture) x 100
Data Presentation
The following tables summarize quantitative data from studies utilizing the Piperaquine Survival Assay.
Table 1: In Vitro and Ex Vivo PSA Survival Rates and Association with Clinical Outcome
| Study Type | Patient Outcome | Median Survival Rate (%) | P-value | Reference |
| In Vitro PSA | Non-recrudescence | 34.4 | 0.04 | [8] |
| Recrudescence | 51.9 | [8] | ||
| Ex Vivo PSA | Non-recrudescence | 0.17 | <1 x 10⁻¹¹ | [8] |
| Recrudescence | 39.2 | [4][8] |
Table 2: Piperaquine Survival Rates in Genetically Edited Parasite Lines
| Parasite Line | Piperaquine Concentration | Mean Survival Rate (%) | Standard Error of Mean (SEM) | Reference |
| Dd2China C | 800 nM | 3.4 | Not Reported | [9] |
| 200 nM | 5.9 | Not Reported | [9] | |
| 100 nM | 9.8 | Not Reported | [9] | |
| Dd2Dd2 (control) | All concentrations | <1.3 | Not Reported | [9] |
| Dd2GB4 (control) | All concentrations | <1.3 | Not Reported | [9] |
| Dd23D7 (control) | All concentrations | <1.3 | Not Reported | [9] |
| Dd2Dd2+F145I (resistant control) | 800 nM | 34.7 | Not Reported | [9] |
| 200 nM | 24.4 | Not Reported | [9] | |
| 100 nM | 18.7 | Not Reported | [9] |
Mandatory Visualization
Caption: Experimental workflow for the Piperaquine Survival Assay (PSA).
References
- 1. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-insights.eu [amr-insights.eu]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method developed to track the emergence of resistance to partner drugs | Infectious Diseases Data Observatory [iddo.org]
- 6. plasmodium-falciparum-dihydroartemisinin-piperaquine-failures-in-cambodia-are-associated-with-mutant-k13-parasites-presenting-high-survival-rates-in-novel-piperaquine-in-vitro-assays-retrospective-and-prospective-investigations - Ask this paper | Bohrium [bohrium.com]
- 7. Piperaquine Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to piperaquine | Infectious Diseases Data Observatory [iddo.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive Determination of Piperaquine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of piperaquine (PQ) in human plasma. Piperaquine, a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies. Monitoring its plasma concentration is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal clinical outcomes. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to achieve high sensitivity, accuracy, and precision, making it suitable for high-throughput clinical and research applications.
Introduction
Piperaquine is a key antimalarial drug with a long elimination half-life, making it effective for both treatment and chemoprevention of malaria.[1] Accurate and sensitive quantification of piperaquine in plasma is crucial for understanding its pharmacokinetic profile and its relationship with therapeutic efficacy and potential toxicity. Challenges in piperaquine analysis include its physicochemical properties, such as high lipophilicity and potential for carryover in chromatographic systems.[1][2][3] This LC-MS/MS method addresses these challenges to provide a reliable analytical solution for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Piperaquine tetraphosphate reference standard
-
Piperaquine-d6 (PQ-d6) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium hydroxide
-
Human plasma (K3-EDTA)
Instrumentation
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer. Various systems have been successfully used, including Sciex API 2000, 4000, and 5000 series instruments.[2][4][5]
-
Analytical column: A C18 column (e.g., HyPURITY C18 or Gemini C18, 50x2.0mm, 5μm) is commonly used.[2][4] A pentafluorophenyl (PFP) column can also be employed to mitigate peak tailing.[1]
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
To a 50 µL aliquot of plasma sample, add 150 µL of a precipitation solution (methanol containing the internal standard, PQ-d6).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In some methods, a small volume of trichloroacetic acid (TCA) is added to the precipitation solution to enhance protein removal.[1]
Liquid Chromatography
The chromatographic separation is achieved using a gradient elution on a C18 analytical column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
A typical gradient program is outlined in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 20 |
| 0.5 - 2.0 | 95 |
| 2.0 - 2.5 | 95 |
| 2.5 - 3.0 | 20 |
| 3.0 - 4.0 | 20 |
Mass Spectrometry
The mass spectrometer is operated in the positive ion mode using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][2] Multiple reaction monitoring (MRM) is used for quantification.
-
MRM Transitions:
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.
Linearity: The calibration curve was linear over the concentration range of 1.5 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99. Different studies have reported various linear ranges, such as 5-1000 ng/mL and 1.5-250 ng/mL.[1][4]
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15% (±20% for the lower limit of quantification, LLOQ).
Lower Limit of Quantification (LLOQ): The LLOQ for piperaquine in plasma was established at 1.5 ng/mL, with a signal-to-noise ratio of >10.[1] Other methods have reported LLOQs ranging from 3 to 10 ng/mL.[2][6]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 1.5 - 250 ng/mL | [1] |
| 5 - 1000 ng/mL | [4] | |
| 10 - 1000 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | [1] |
| 3 ng/mL | [6] | |
| 10 ng/mL | [2] | |
| Intra-day Precision (%CV) | < 10.6% | [2][4] |
| Inter-day Precision (%CV) | < 10.0% | [2][4] |
| Accuracy (%Bias) | Within ±15% | [1][2] |
| Recovery | 54 - 72% | [6] |
Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each plasma sample, calibration standard, and quality control sample.
-
Allow all plasma samples and standards to thaw completely at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
Pipette 50 µL of each sample, standard, or QC into the corresponding labeled microcentrifuge tube.
-
Prepare a precipitation solution of methanol containing the internal standard (PQ-d6) at a concentration of 10 ng/mL.
-
Add 150 µL of the precipitation solution to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (20% Mobile Phase B) for at least 30 minutes.
-
Set up the mass spectrometer with the optimized parameters for piperaquine and the internal standard.
-
Create a sequence table in the instrument control software with the sample information, including sample ID, vial position, and injection volume.
-
Include blank injections at the beginning of the sequence and after high concentration samples to monitor for carryover.
-
Start the sequence to inject the samples and acquire data.
-
Process the acquired data using the appropriate software to quantify the piperaquine concentration in each sample based on the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS determination of piperaquine in plasma.
Caption: Logical relationship of the LC-MS/MS method to its applications and clinical impact.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piperaquine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. This method can be a valuable tool for optimizing malaria treatment regimens and supporting the development of new antimalarial therapies.
References
- 1. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 3. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantitation of antimalarial drug piperaquine and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperaquine Phosphate for the Treatment of Plasmodium vivax Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperaquine phosphate, primarily as a partner drug with dihydroartemisinin (DHA) in the fixed-dose combination (DHA-PPQ), for the treatment of uncomplicated Plasmodium vivax malaria. This document includes summaries of clinical efficacy, safety, and pharmacokinetic data, as well as detailed protocols for preclinical and clinical evaluation.
Introduction
Piperaquine is a bisquinoline antimalarial drug developed in the 1960s.[1] While its use as a monotherapy declined due to resistance, it has seen a resurgence as a partner drug in artemisinin-based combination therapies (ACTs).[1][2] The combination of dihydroartemisinin and piperaquine (DHA-PPQ) is recommended by the World Health Organization (WHO) for the treatment of uncomplicated malaria caused by both P. falciparum and P. vivax.[2][3] Piperaquine's long elimination half-life provides a post-treatment prophylactic effect, which is particularly beneficial in preventing the recurrence of P. vivax infections.[4][5]
Mechanism of Action
Piperaquine, similar to chloroquine, is believed to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole.[1][4][6] During the blood stage of infection, the parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.[4][6] The parasite normally polymerizes this heme into an inert crystalline substance called hemozoin.[4][6] Piperaquine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately results in the parasite's death.[4][6]
Data Summary
Clinical Efficacy of Dihydroartemisinin-Piperaquine (DHA-PPQ)
The following table summarizes the efficacy of DHA-PPQ in treating uncomplicated P. vivax malaria from various clinical trials.
| Study Location (Year) | Treatment Arm | Follow-up Duration (Days) | Cure Rate (%) [95% CI] | Parasite Clearance | Reference |
| Papua, Indonesia (2015-2016) | DHA-PPQ | 42 | 98.2 [90.3-100] | 96.9% cleared by Day 2 | [7] |
| Afghanistan (2007-2009) | DHA-PPQ | 56 | 97.2 [94.2-98.6] (no recurrence) | More rapid than chloroquine | [8] |
| Ethiopia (2021) | DHA-PPQ | 42 | 100 [96-100] | 86% cleared by Day 1, 100% by Day 3 | [2] |
| Cambodia (2008-2010) | DHA-PPQ | 28 | 100 | Not specified | [9] |
Pharmacokinetic Properties of Piperaquine
This table presents key pharmacokinetic parameters of piperaquine when administered to patients with P. vivax malaria.
| Parameter | Value (Adults) | Value (Children) | Reference |
| Apparent Clearance (CL/F) | 0.9 - 1.08 L/h/kg | 1.8 L/h/kg | [5][8] |
| Apparent Volume of Distribution (Vss/F) | 574 - 802 L/kg | 614 L/kg | [5][8] |
| Terminal Elimination Half-life (t1/2,z) | 23 - 28.8 days | 14 days | [5][8] |
| Time to Peak Plasma Concentration (Tmax) | Within a few hours | Not specified | [4] |
Safety and Tolerability
Piperaquine is generally well-tolerated, with most adverse events being mild to moderate in severity.[10]
| Common Adverse Events | Less Common/Serious Adverse Events | Reference |
| Nausea, vomiting, diarrhea | QT interval prolongation | [11] |
| Headache, dizziness, fatigue | Allergic reactions (rare) | [10][11] |
| Abdominal pain | Hematological effects (e.g., decreased blood cell counts) | [11] |
Experimental Protocols
In Vitro Drug Sensitivity Assay for P. vivax
This protocol is adapted from standard schizont maturation and SYBR Green I-based fluorescence assays.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against clinical isolates of P. vivax.
Materials:
-
This compound stock solution (in 1% DMSO)
-
RPMI 1640 medium, supplemented with 20% human serum
-
96-well microtiter plates (drug-pre-coated or freshly prepared)
-
Blood samples from patients with P. vivax monoinfection (parasitemia 0.05-0.1%)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Dispense 50 µL of each drug concentration into the wells of a 96-well plate. A drug-free well serves as a control.
-
-
Parasite Culture:
-
Collect 1-2 mL of venous blood from a patient with P. vivax malaria into a heparinized tube.
-
Wash the infected red blood cells (iRBCs) twice with RPMI 1640.
-
Prepare a parasite suspension with 2% hematocrit in supplemented RPMI 1640.
-
Add 200 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Incubate the plate for 42-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measurement of Parasite Growth (SYBR Green I Assay):
-
After incubation, lyse the RBCs by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the IC50 value using a nonlinear regression dose-response curve.
-
In Vivo Efficacy Study in a Murine Model
This protocol describes a 4-day suppressive test using Plasmodium berghei-infected mice.
Objective: To evaluate the in vivo antimalarial activity of this compound.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (male, 6-8 weeks old)
-
This compound solution for intraperitoneal (i.p.) or oral (p.o.) administration
-
Giemsa stain
Procedure:
-
Infection:
-
Inoculate mice intravenously or intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.
-
-
Drug Administration:
-
Randomly divide the mice into groups (e.g., vehicle control, different dose levels of piperaquine, positive control like chloroquine).
-
Administer the first dose of the drug 2-4 hours post-infection (Day 0).
-
Continue daily dosing for 4 consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of parasite growth inhibition for each drug-treated group relative to the vehicle control group.
-
The effective dose that reduces parasitemia by 50% (ED50) or 90% (ED90) can be calculated using regression analysis.
-
Clinical Trial Protocol for DHA-PPQ in Uncomplicated P. vivax Malaria
This is a template protocol based on WHO guidelines and published studies.
Title: A Phase III, Randomized, Open-Label Study to Evaluate the Efficacy and Safety of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium vivax Malaria.
Primary Objective: To assess the efficacy of a 3-day course of DHA-PPQ in producing an adequate clinical and parasitological response (ACPR) at Day 42.
Inclusion Criteria:
-
Age > 6 months.
-
Weight > 5 kg.
-
Microscopically confirmed P. vivax monoinfection.
-
Fever or history of fever in the preceding 48 hours.
-
Informed consent.
Exclusion Criteria:
-
Signs of severe malaria.
-
Pregnancy or lactation.
-
Known hypersensitivity to artemisinins or piperaquine.
-
Treatment with another antimalarial in the previous 2 weeks.
Treatment:
-
DHA-PPQ tablets administered once daily for 3 days, with the dose adjusted for body weight.
-
All doses are directly observed.
-
Primaquine for radical cure is typically administered after the follow-up period to avoid confounding the efficacy assessment of DHA-PPQ against the blood stages.
Follow-up Schedule:
-
Days 0, 1, 2, 3: Clinical assessment, vital signs, and blood smears for parasite counting.
-
Days 7, 14, 21, 28, 35, 42: Clinical assessment and blood smears.
-
Blood samples for pharmacokinetic analysis are collected at pre-dose (Day 0) and at specified time points post-dose.
Endpoints:
-
Primary: PCR-corrected ACPR at Day 42.
-
Secondary:
-
Parasite and fever clearance times.
-
Incidence of adverse events.
-
Pharmacokinetic parameters of piperaquine.
-
Conclusion
This compound, in combination with dihydroartemisinin, is a highly effective and well-tolerated treatment for uncomplicated P. vivax malaria.[2][12] Its long half-life contributes to preventing recurrent infections, a significant advantage in P. vivax management.[4][5] The protocols provided herein offer a framework for the continued evaluation of piperaquine and other antimalarials, from preclinical studies to clinical trials, to support the global effort in combating malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic efficacy of dihydroartemisinin–piperaquine for the treatment of uncomplicated Plasmodium vivax malaria in Seacha area, Arbaminch Zuria District, South West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global Malaria Programme [who.int]
- 5. iddo.org [iddo.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 9. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperaquine Phosphate Dosage in Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing piperaquine phosphate dosage in combination therapies, particularly with dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using piperaquine in a combination therapy rather than as a monotherapy?
A1: Piperaquine has a long elimination half-life (approximately 23 days in adults and 14 days in children), which provides sustained prophylactic effects against new infections after an initial treatment course.[1] However, its use as a monotherapy led to the development of resistant strains of Plasmodium falciparum.[2] In combination with a short-acting, potent artemisinin derivative like dihydroartemisinin (DHA), which rapidly clears the bulk of parasites, piperaquine's long half-life serves to eliminate the remaining parasites and prevent recrudescence.[3][4] This combination strategy is a cornerstone of artemisinin-based combination therapies (ACTs) to enhance efficacy and delay the development of resistance.[2][5]
Q2: What are the key pharmacokinetic parameters of piperaquine that I should consider in my experimental design?
A2: Piperaquine is a lipophilic drug that is rapidly absorbed, reaching maximal plasma concentrations approximately 2 hours after administration.[6] It exhibits a large volume of distribution and a long terminal elimination half-life.[7] Key parameters to consider are its biphasic elimination profile and potential for drug accumulation with repeated dosing, which is an important factor in chemoprevention strategies.[8][9] Body weight is a significant covariate affecting clearance and volume of distribution.[10]
Q3: Are there known drug-drug interactions with piperaquine that could affect my results?
A3: Yes, piperaquine is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Co-administration with drugs that are inhibitors or inducers of CYP3A4 can alter piperaquine concentrations. For instance, combining piperaquine with certain antiretrovirals may increase its blood levels.[11] Conversely, co-administration with enzyme inducers like rifampicin, carbamazepine, or phenytoin could reduce piperaquine levels.[11] Some studies have also investigated interactions with other antimalarials. For example, co-administration with sulfadoxine-pyrimethamine was associated with a reduction in piperaquine's area under the curve (AUC).[12] In vitro studies have shown some mildly antagonistic interactions with drugs like mefloquine.[13][14]
Q4: What is the target therapeutic concentration for piperaquine, and how is it monitored?
A4: The concentration of piperaquine on day 7 post-treatment is a critical determinant of therapeutic response.[7][15] A trough venous plasma concentration below 32 ng/mL has been associated with recurrent infections in adults.[8][9] For malaria prevention in children, a piperaquine level of 15.4 ng/mL has been shown to reduce the malaria hazard by 95%.[4][16] Monitoring is typically done by measuring plasma or dried blood spot (DBS) concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17][18][19]
Q5: What are the main safety concerns associated with piperaquine administration, and how can I monitor for them?
A5: The primary safety concern with piperaquine is its potential to cause QT interval prolongation.[6] While large clinical trials have not shown significant cardiotoxicity, it is recommended to avoid its use in patients with congenital QT prolongation or those taking other QT-prolonging drugs.[6] In preclinical and clinical studies, monitoring cardiac function, particularly through electrocardiograms (ECGs) to measure the QT interval, is a critical safety assessment.[3]
Troubleshooting Guides
In Vitro P. falciparum Susceptibility Testing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent parasite synchronization. Fluctuation in starting parasitemia. Reagent variability (e.g., serum, culture media). | Ensure tight synchronization of parasite cultures (e.g., sorbitol treatment). Standardize the initial parasitemia for all assays. Use a single batch of reagents for a set of comparable experiments. |
| Incomplete parasite growth inhibition at high drug concentrations. | This may be an indicator of a resistant phenotype.[20][21] Issues with drug solubility or stability in the culture medium. | Consider using a parasite viability assay, such as the in vitro parasite reduction ratio (PRR) assay, to better characterize the resistance phenotype.[20][21] Prepare fresh drug stock solutions for each experiment and ensure complete dissolution. |
| Discrepancy between in vitro results and in vivo efficacy. | Poor drug absorption or rapid metabolism in the in vivo model. The in vitro assay may not fully capture the long-term exposure effects of piperaquine. | Conduct pharmacokinetic studies in the animal model to correlate drug exposure with efficacy. Consider the long half-life of piperaquine; a standard 42-hour assay may not be sufficient to predict its full effect.[22] |
In Vivo Murine Malaria Model Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality in the control group before the end of the experiment. | Hyperparasitemia. Inconsistent parasite inoculum. | Closely monitor parasitemia levels and establish a clear endpoint for euthanasia based on parasite burden or clinical signs. Standardize the preparation and administration of the parasite inoculum. |
| Unexpectedly low drug efficacy. | Suboptimal dosing or route of administration. Drug degradation. Use of a parasite strain with reduced sensitivity. | Verify the formulation and dose calculations. The intraperitoneal route is commonly used in murine models.[23][24] Ensure proper storage and handling of the drug formulation. Characterize the drug sensitivity of the Plasmodium berghei strain being used. |
| Recrudescence of parasitemia after initial clearance. | Insufficient drug exposure to clear all parasites. The long half-life of piperaquine can lead to exposure to sub-therapeutic levels, potentially selecting for resistant parasites.[2] | Measure plasma piperaquine concentrations to confirm adequate drug exposure. Consider extending the follow-up period to accurately capture late recrudescence.[23] |
LC-MS/MS Quantification of Piperaquine
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Signal carryover between samples. | Piperaquine is known to be highly adsorptive.[25] | Use a robust column washing protocol between injections. Optimize the mobile phase, for example, by using basic solvents with an ammonium hydroxide additive.[18] If carryover persists, analyze samples in order of expected concentration from low to high.[17] |
| Poor recovery from biological matrices (plasma, DBS). | Inefficient protein precipitation or solid-phase extraction (SPE). | Optimize the protein precipitation solvent (e.g., methanol or acetonitrile).[18] For SPE, ensure the use of an appropriate sorbent (e.g., strong cation exchanger) and optimize wash and elution steps.[25] |
| Low sensitivity (high limit of quantification). | Suboptimal mass spectrometry parameters. Matrix effects suppressing the ion signal. | Optimize MS parameters, including ion source settings (e.g., ESI+) and collision energy for multiple reaction monitoring (MRM) transitions (e.g., m/z 535/288 for piperaquine).[17][18] Use a deuterated internal standard (e.g., piperaquine-d6) to compensate for matrix effects.[17][18] Employ a more sensitive instrument or a larger sample volume if feasible.[17] |
Data Presentation
Table 1: Summary of Piperaquine Pharmacokinetic Parameters in Different Populations
| Population | Dosing Regimen | Trough Concentration (Day 7) | Elimination Half-life (t½) | Reference |
| Vietnamese Adults (Malaria Patients) | 19.2 mg/kg piperaquine daily for 3 days | 37 - 118 ng/mL | ~3-4 weeks | [7] |
| Ugandan Children (Chemoprevention) | Monthly DP | ~35 ng/mL (steady-state) | Not specified | [9][26] |
| Healthy and Malaria-Infected Mice | 90 mg/kg PQP (single i.p. dose) | Not applicable | 16-18 days | [23][24] |
Table 2: In Vitro Activity of Piperaquine Against P. falciparum
| Parasite Strain | Condition | Geometric Mean IC50 (nmol/liter) | Reference |
| Cameroonian Clinical Isolates | Chloroquine-sensitive & resistant | 38.9 | [22] |
| 3D7 | Chloroquine-sensitive | Not specified | [13] |
| K1 | Chloroquine-resistant | Not specified | [13] |
Experimental Protocols
Protocol 1: In Vitro P. falciparum Drug Susceptibility Assay ([3H]Hypoxanthine Incorporation Method)
This protocol is adapted from the isotopic microtest assay.[22][27]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with 10% human serum and human erythrocytes at 2.5% hematocrit.
-
Plate Preparation: Pre-dose a 96-well microtiter plate with serial dilutions of this compound. Include drug-free wells as controls.
-
Initiation of Assay: Adjust the parasite culture to 0.5% parasitemia and 1.25% hematocrit. Add 200 µL of this suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Radiolabeling: Add 25 µL of [3H]hypoxanthine (0.5 µCi) to each well.
-
Second Incubation: Incubate the plate for an additional 18-24 hours under the same conditions.
-
Harvesting: Harvest the cells onto a glass-fiber filter using a cell harvester.
-
Scintillation Counting: Measure the incorporation of [3H]hypoxanthine using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.
Protocol 2: Quantification of Piperaquine in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[17][18]
-
Sample Preparation:
-
To a 25 µL plasma sample, add 25 µL of an internal standard solution (e.g., 30 ng/mL piperaquine-d6).[18]
-
Add 150 µL of cold methanol to precipitate proteins.[18]
-
Vortex mix and centrifuge at high speed (e.g., 25,000 x g) for 5 minutes.[18]
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Calibration and Quality Control:
-
Prepare a calibration curve using blank plasma spiked with known concentrations of piperaquine.
-
Include at least three levels of quality control (QC) samples (low, medium, high) in each analytical run to ensure accuracy and precision.[17]
-
Visualizations
Caption: Experimental workflow for optimizing piperaquine dosage.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ongoing challenges in the management of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperaquine Pharmacokinetic and Pharmacodynamic Profiles in Healthy Volunteers of Papua New Guinea after Administration of Three-Monthly Doses of Dihydroartemisinin–Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying an optimal dihydroartemisinin-piperaquine dosing regimen for malaria prevention in young Ugandan children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Piperaquine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rethinking Dosing Regimen Selection of Piperaquine for Malaria Chemoprevention: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rethinking Dosing Regimen Selection of Piperaquine for Malaria Chemoprevention: A Simulation Study | PLOS One [journals.plos.org]
- 10. Population pharmacokinetics and pharmacodynamics of piperaquine in children with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DIHYDROARTEMISININ/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. Drug-Drug Interaction Between Dihydroartemisinin-Piperaquine and Sulfadoxine-Pyrimethamine During Malaria Chemoprevention in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Identifying an optimal dihydroartemisinin-piperaquine dosing regimen for malaria prevention in young Ugandan children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]
- 19. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 21. malariaworld.org [malariaworld.org]
- 22. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. stacks.cdc.gov [stacks.cdc.gov]
- 27. mmv.org [mmv.org]
Technical Support Center: Addressing the Long Elimination Half-Life of Piperaquine in Treatment Regimens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the challenges posed by the long elimination half-life of piperaquine.
Troubleshooting Guides
Question: We are observing unexpected variability in piperaquine plasma concentrations in our preclinical study. What are the potential contributing factors?
Answer: Variability in piperaquine plasma concentrations can arise from several factors. Firstly, piperaquine is a lipophilic drug, and its absorption is significantly influenced by food intake.[1] Concomitant intake of a high-fat meal can enhance its bioavailability.[1] Ensure that your study design accounts for and standardizes food intake across all subjects. Secondly, piperaquine metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 and CYP2C8.[2] Co-administration of drugs that are substrates, inhibitors, or inducers of these enzymes can lead to significant drug-drug interactions, altering piperaquine's pharmacokinetic profile.[3] Lastly, inter-individual differences in metabolic enzyme activity can also contribute to variability.
Question: Our in vitro piperaquine susceptibility assays are showing inconsistent IC50 values for the same P. falciparum strain. How can we troubleshoot this?
Answer: Inconsistent IC50 values in in vitro susceptibility testing for piperaquine can be a result of several experimental variables. Piperaquine-resistant parasites often exhibit a biphasic or incomplete growth inhibition curve, which can complicate the calculation of IC50 and IC90 values.[4] It is crucial to ensure a standardized and sufficiently long incubation time to accurately capture the drug's effect. The long half-life of piperaquine means its effects may not be fully apparent in shorter assays. Also, verify the genetic integrity of your parasite lines, as mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin 2 and 3 (Pfpm2/3) genes are known to confer piperaquine resistance and could be a source of variability if not uniformly present in your cultures.[4][5][6]
Question: We are planning a clinical trial with a dihydroartemisinin-piperaquine combination therapy. What is the appropriate washout period for a crossover study design?
Answer: Due to piperaquine's exceptionally long elimination half-life, a significant washout period is critical in crossover trial designs to prevent carry-over effects. A washout period of at least 100 days is recommended to ensure that pre-dose concentrations are below 5% of the maximum concentration (Cmax) from the previous treatment arm.[1]
Frequently Asked Questions (FAQs)
What is the reported elimination half-life of piperaquine?
The terminal elimination half-life of piperaquine is notably long and varies depending on the population studied. In adults, it is estimated to be around 23 to 33 days.[7][8][9] In children, the half-life is shorter, approximately 14 days.[7][9] Pregnancy can also affect the pharmacokinetics, with some studies showing a shorter terminal elimination half-life in pregnant women compared to non-pregnant women.[10]
What are the primary safety concerns associated with piperaquine's long half-life?
The main safety concern is cardiotoxicity, specifically the prolongation of the QT interval.[11][12] The long half-life means that the drug persists in the body for an extended period, potentially increasing the risk of cardiac adverse events, especially if co-administered with other QT-prolonging drugs.[12] The World Health Organization (WHO) advises against its use in patients with congenital QT prolongation or those taking other medications that affect the QT interval.[11]
How does the long half-life of piperaquine contribute to the development of drug resistance?
The prolonged presence of sub-therapeutic concentrations of piperaquine in the body creates a selective pressure for the emergence and spread of resistant Plasmodium falciparum parasites.[8] This "tail" phase of elimination can expose newly acquired infections to drug levels that are insufficient to kill all parasites but can select for those with resistance mutations.
What are the known molecular markers of piperaquine resistance?
The primary molecular markers associated with piperaquine resistance are mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene and amplification of the plasmepsin 2 and 3 (Pfpm2/3) genes.[4][5][6][13] Specific PfCRT mutations, such as H97Y, M343L, and G353V, have been linked to piperaquine resistance in Southeast Asia.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Piperaquine in Different Populations
| Parameter | Adults | Children | Pregnant Women |
| Terminal Elimination Half-life (t½) | 23 - 33 days[7][8][9] | ~14 days[7][9] | Shorter than non-pregnant women[10] |
| Apparent Volume of Distribution (V/F) | 574 - 900 L/kg[9][10] | ~614 L/kg[9] | - |
| Apparent Clearance (CL/F) | 0.9 - 1.4 L/h/kg[9][10] | ~1.8 L/h/kg[9] | 45% higher than non-pregnant women[10] |
| Time to Maximum Concentration (Tmax) | ~5 hours[1] | - | - |
Experimental Protocols
Protocol 1: Quantification of Piperaquine in Plasma using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters may need optimization based on the available equipment and reagents.
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a structural analog of piperaquine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 343 nm.
-
-
Quantification:
-
Construct a standard curve using known concentrations of piperaquine.
-
Determine the concentration of piperaquine in the plasma samples by comparing the peak area ratio of piperaquine to the internal standard against the standard curve.
-
Protocol 2: Assessment of P. falciparum Plasmepsin 2/3 Copy Number Variation (CNV) by qPCR
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from cultured P. falciparum parasites or patient blood samples using a commercial DNA extraction kit.
-
Quantify the gDNA using a spectrophotometer.
-
-
qPCR Assay:
-
Design primers and a probe specific for the Pfpm2 gene.
-
Design primers and a probe for a single-copy reference gene (e.g., beta-tubulin).
-
Prepare a qPCR master mix containing DNA polymerase, dNTPs, primers, and probe for both the target and reference genes.
-
Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the Pfpm2 and the reference gene.
-
Calculate the change in Ct (ΔCt) as: ΔCt = Ct(Pfpm2) - Ct(reference gene).
-
Calculate the ΔΔCt by subtracting the ΔCt of a reference strain (with a known single copy of Pfpm2) from the ΔCt of the test sample.
-
The copy number can be estimated using the formula: Copy Number = 2^(-ΔΔCt).
-
Visualizations
Caption: Challenges associated with the long elimination half-life of piperaquine.
Caption: A typical experimental workflow for monitoring piperaquine resistance.
Caption: Simplified signaling pathway of piperaquine resistance in P. falciparum.
References
- 1. extranet.who.int [extranet.who.int]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in Estimating Piperaquine Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Piperaquine - Wikipedia [en.wikipedia.org]
- 12. DIHYDROARTEMISININ/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. malariaworld.org [malariaworld.org]
Technical Support Center: In Vitro Testing of Piperaquine-Resistant Plasmodium falciparum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro testing of piperaquine-resistant Plasmodium falciparum.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50 values for piperaquine.
Q: My 72-hour piperaquine susceptibility assay is yielding highly variable IC50 values between experiments. What could be the cause?
A: Inconsistent IC50 values for piperaquine are a known challenge. Several factors can contribute to this variability:
-
Incomplete Parasite Killing: Piperaquine-resistant parasites often exhibit incomplete growth inhibition in standard 72-hour assays.[1][2][3][4] This means that even at high concentrations, a sub-population of parasites may survive, leading to difficulties in fitting a standard dose-response curve.
-
Bimodal Dose-Response Curves: Resistant isolates can display a bimodal or biphasic dose-response curve, with a second peak of survival at higher drug concentrations.[1][5][6][7] This phenomenon complicates the calculation of a single IC50 value.
-
Assay Conditions: Minor variations in experimental conditions can significantly impact results. Ensure strict consistency in:
-
Initial parasitemia and hematocrit.
-
Incubation time and conditions (gas mixture, temperature, humidity).[8]
-
Reagent quality and preparation (e.g., drug dilutions, culture medium).
-
-
Parasite Stage: The stage of the parasite life cycle at the time of drug exposure can influence susceptibility. Ensure tight synchronization of your parasite culture.
Troubleshooting Steps:
-
Standardize Protocol: Adhere strictly to a well-defined and validated protocol for your 72-hour assay.
-
Incorporate a Piperaquine Survival Assay (PSA): The PSA is often more reliable for assessing piperaquine resistance as it measures survival at a single, pharmacologically relevant concentration.[9][10]
-
Extend Incubation Time: While the standard is 72 hours, some protocols extend the observation period to better capture the effects on parasite viability.
-
Careful Curve Fitting: If using a standard dose-response curve, utilize software that can account for incomplete killing or bimodal responses. Consider alternative metrics like the area under the curve (AUC).[1][6][11]
Problem 2: Difficulty interpreting bimodal dose-response curves.
Q: I am observing a second peak of parasite survival at high piperaquine concentrations. How do I interpret this and report my data?
A: A bimodal dose-response curve is a hallmark of in vitro piperaquine resistance in certain parasite populations, particularly from Southeast Asia.[1][6][7]
-
Interpretation: This phenomenon suggests that a sub-population of parasites is capable of surviving high concentrations of the drug. The initial drop in survival represents the killing of susceptible parasites, while the second peak indicates the presence of a resistant phenotype.
-
Reporting Data:
-
Avoid reporting a single IC50 value if the curve is clearly bimodal, as it will be misleading.
-
Present the entire dose-response curve in your results.
-
Quantify the survival at the second peak.
-
Consider using the area under the curve (AUC) as an alternative metric to quantify the overall parasite survival across the concentration range.[1][6][11]
-
Supplement your findings with data from a Piperaquine Survival Assay (PSA).
-
Frequently Asked Questions (FAQs)
Q1: Is there a correlation between pfmdr1 copy number and piperaquine IC50 values?
A: The relationship between pfmdr1 copy number and in vitro piperaquine susceptibility is complex and appears to be geographically dependent. Studies have reported conflicting findings, and there is no universal consensus. Some studies have found that an increased pfmdr1 copy number is associated with increased sensitivity (lower IC50) to piperaquine.[12][13] Conversely, other research has shown no significant association between pfmdr1 copy number and piperaquine IC50 values.[14] Furthermore, decreased pfmdr1 copy number has been linked to piperaquine resistance in some contexts.[1]
Q2: What is the role of Plasmepsin II/III amplification in piperaquine resistance?
A: Increased copy numbers of Plasmepsin II and Plasmepsin III are strongly associated with piperaquine resistance, particularly in Cambodian parasite populations.[1][15] However, some studies suggest that the amplification of these genes alone may not be sufficient to cause resistance and that other genetic factors are likely involved.[5] The presence of these amplifications in conjunction with specific pfcrt mutations appears to be a key driver of resistance in some regions.[16]
Q3: Can I use the standard chloroquine resistance marker, pfcrt K76T, to predict piperaquine resistance?
A: No, the pfcrt K76T mutation, which is a well-established marker for chloroquine resistance, has not been consistently associated with piperaquine resistance.[12][17][18] While piperaquine is structurally related to chloroquine, their resistance mechanisms are not identical. In fact, novel mutations in pfcrt have been identified and validated as conferring piperaquine resistance.[19][20]
Q4: What is the recommended in vitro assay for assessing piperaquine resistance?
A: While the 72-hour growth inhibition assay is a standard method for many antimalarials, it has limitations for piperaquine due to the issues of incomplete killing and bimodal dose-responses. The Piperaquine Survival Assay (PSA) is often recommended as a more robust and clinically relevant in vitro and ex vivo method.[9][21] The PSA involves exposing parasites to a single, high concentration of piperaquine (e.g., 200 nM) for 48 hours and then assessing their survival.[9][10] A survival rate above a certain threshold (e.g., 10%) is indicative of resistance and has been shown to correlate with clinical treatment failures.[9]
Data Presentation
Table 1: Association between pfmdr1 Copy Number Variation (CNV) and Piperaquine (PPQ) IC50
| Study Region | Association between pfmdr1 CNV and PPQ IC50 | Reference |
| Thai-Burmese Border | Increased copy number associated with increased sensitivity (lower IC50) | [12][13] |
| Thailand | No significant association | [14] |
| Southeast Asia | Decreased copy number associated with resistance | [1] |
Table 2: In Vitro Piperaquine Susceptibility of P. falciparum Isolates
| Study | Number of Isolates | Mean/Median IC50 (nM) | IC50 Range (nM) | Reference |
| Thai Isolates | Not specified | 16.7 (mean) | Not specified | [14] |
| Imported Malaria (France) | 280 | 81.3 (mean) | 9.8 - 217.3 | [17][18] |
| Kenyan Isolates | 115 | 32 (median) | Not specified | |
| Cameroon Isolates | 103 | 38.9 (geometric mean) | 7.76 - 78.3 | |
| China-Myanmar Border | 120 | 5.6 (median) | Not specified | [6] |
Experimental Protocols
1. Standard 72-hour [³H]-Hypoxanthine Incorporation Assay
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture:
-
Maintain asynchronous or synchronized P. falciparum cultures in RPMI 1640 medium supplemented with human serum or Albumax, at a 3-5% hematocrit.[8]
-
Adjust the parasitemia to 0.5% for the assay.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of piperaquine in culture medium.
-
Dispense the drug dilutions into a 96-well microtiter plate. Include drug-free wells as controls.
-
-
Assay Procedure:
-
Add the parasite culture suspension to each well of the drug-prepared plate.
-
Incubate the plate for 42 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).[8][22]
-
After 42 hours, add [³H]-hypoxanthine to each well.
-
Incubate for an additional 24-30 hours.
-
Harvest the parasite DNA onto fiberglass filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.[23]
-
2. In Vitro Piperaquine Survival Assay (PSA)
This assay is designed to assess parasite survival after exposure to a pharmacologically relevant concentration of piperaquine.
-
Parasite Synchronization and Culture:
-
Synchronize ring-stage parasites (0-3 hours old) using methods such as sorbitol treatment.
-
Adjust the parasitemia to 0.1-2% and the hematocrit to 2%.
-
-
Drug Exposure:
-
Prepare two sets of cultures: one exposed to 200 nM piperaquine and a control culture with no drug.
-
Incubate the cultures for 48 hours under standard conditions (37°C, 5% CO₂, 5% O₂).[10]
-
-
Washout and Recovery:
-
After 48 hours, wash the cells to remove the drug.
-
Resuspend the parasites in fresh, drug-free medium and incubate for an additional 24 hours.
-
-
Readout:
-
After the 24-hour recovery period (total 72 hours from the start of the assay), prepare thin blood smears.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
-
Data Analysis:
-
Calculate the survival rate using the following formula: Survival Rate (%) = (Parasitemia in exposed culture / Parasitemia in non-exposed culture) x 100[9]
-
Visualizations
Caption: Workflow for standard and piperaquine survival assays.
Caption: Genetic markers associated with piperaquine resistance.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 5. Overexpression of plasmepsin II and plasmepsin III does not directly cause reduction in Plasmodium falciparum sensitivity to artesunate, chloroquine and piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Plasmodium falciparum Isolates from the China-Myanmar Border Area to Piperaquine and Association with Candidate Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mmv.org [mmv.org]
- 9. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. malariaworld.org [malariaworld.org]
- 12. pfmdr1 Amplification Is Related to Increased Plasmodium falciparum In Vitro Sensitivity to the Bisquinoline Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of the pfmdr1 Gene on In Vitro Sensitivities of Piperaquine in Thai Isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inactivation of Plasmepsins 2 and 3 Sensitizes Plasmodium falciparum to the Antimalarial Drug Piperaquine. | Broad Institute [broadinstitute.org]
- 16. mesamalaria.org [mesamalaria.org]
- 17. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. media.malariaworld.org [media.malariaworld.org]
- 21. Piperaquine Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to piperaquine | Infectious Diseases Data Observatory [iddo.org]
- 22. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperaquine Cardiotoxicity Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate the risk of cardiotoxicity associated with piperaquine during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of piperaquine-induced cardiotoxicity?
A1: The primary mechanism of piperaquine-induced cardiotoxicity is the prolongation of the cardiac ventricular repolarization, which is observed as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This effect is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr) critical for the repolarization phase of the cardiac action potential.[3][4][5] Inhibition of the hERG channel delays ventricular repolarization, leading to an increased risk of developing potentially lethal ventricular arrhythmias, most notably Torsades de Pointes (TdP).[3][6][7]
Q2: Is the cardiotoxic effect of piperaquine concentration-dependent?
A2: Yes, piperaquine prolongs the QT interval in a concentration-dependent manner.[8] Multiple studies have established a linear relationship between piperaquine plasma concentration and the degree of QTc interval prolongation.[9][10] An increase of 100 ng/mL in piperaquine concentration is estimated to prolong the QTc interval by approximately 5.0 to 5.9 ms.[9][11][12]
Q3: What are the key risk factors for piperaquine-induced QTc prolongation?
A3: Several factors can increase the risk of QTc prolongation with piperaquine administration. These include:
-
High plasma concentrations : Resulting from high doses or altered metabolism.[8]
-
Concomitant medications : Co-administration with other drugs known to prolong the QT interval (e.g., certain antiarrhythmics, antibiotics, and antipsychotics).[9][11][13]
-
Food intake : Administering piperaquine with food, particularly high-fat meals, can significantly increase its absorption and plasma concentration, thereby enhancing the QT-prolonging effect.[4][14]
-
Electrolyte imbalances : Conditions such as hypokalemia (low potassium) or hypomagnesemia (low magnesium) can exacerbate QT prolongation.[5][6]
-
Pre-existing conditions : Patients with underlying structural heart disease, congenital long QT syndrome, or significant bradycardia are at higher risk.[2][6][13]
-
Female gender : Female sex is a known risk factor for drug-induced TdP.[5][6]
-
Hepatic impairment : Since piperaquine is metabolized in the liver, impaired liver function can lead to higher plasma concentrations.[2]
Q4: What are the recommended clinical strategies to mitigate this risk?
A4: To minimize the risk of cardiotoxicity, the following strategies are recommended:
-
Fasting : Administer dihydroartemisinin-piperaquine in a fasted state (e.g., at least 3 hours before and after administration) to avoid food-induced increases in piperaquine exposure.[4][11][14]
-
Avoidance of concomitant QT-prolonging drugs : Carefully review the patient's medication profile to avoid co-administration with other drugs that have QT prolongation potential.[11][12]
-
Patient Screening : Screen for pre-existing cardiac conditions, a family history of sudden death, or congenital QT prolongation.[2][9]
-
Electrolyte Monitoring : Ensure serum potassium and magnesium levels are within the normal range before and during treatment.[6]
-
Dose Optimization : Adhere to recommended weight-based dosing regimens to avoid excessive exposure, especially in vulnerable populations like young children.[8]
Troubleshooting Guides for In Vitro Experiments
Issue 1: High variability in hERG assay results.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Standardize the experimental protocol strictly. Maintain a constant temperature (near-physiological, e.g., 35-37°C), as hERG channel kinetics are temperature-sensitive.[4] Use a consistent voltage protocol, such as a step-ramp pattern, across all experiments to ensure comparable states of the channel.[6]
-
-
Possible Cause: Poor solubility and stability of piperaquine in assay buffer.
-
Solution: Verify the concentration of piperaquine in the final assay solution. Prepare stock solutions in a suitable solvent like DMSO and ensure the final vehicle concentration is low and consistent across wells (e.g., <0.5%). For poorly soluble compounds, consider using a surfactant in the extracellular medium or filtering solutions to remove precipitates before application.[15]
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells from a consistent, low passage number range. Ensure high cell viability before starting experiments. Monitor passive membrane properties like holding current and seal resistance as indicators of cell health throughout the recording.[16]
-
Issue 2: Artifacts or lack of proarrhythmic signal in ex vivo Langendorff heart models.
-
Possible Cause: Ischemic damage during heart isolation.
-
Solution: Minimize the time between heart excision and the start of retrograde perfusion. Ensure the perfusion solution (e.g., Krebs-Henseleit) is properly oxygenated (95% O2, 5% CO2) and maintained at a physiological temperature (e.g., 37°C) to prevent ischemic injury.[17]
-
-
Possible Cause: Improper placement of recording electrodes.
-
Solution: For monophasic action potential (MAP) recordings, ensure stable contact between the electrode tip and the epicardial or endocardial surface. Unstable contact can lead to a noisy signal. Use a reference electrode to minimize electrical interference.[17]
-
-
Possible Cause: Mechanical artifacts from heart contractions.
-
Solution: If mechanical artifacts interfere with optical mapping signals, consider using an excitation-contraction uncoupler like blebbistatin. However, be aware that such agents may have their own electrophysiological effects and should be used with appropriate controls.[18]
-
Quantitative Data Summary
Table 1: In Vitro hERG Channel Inhibition by Antimalarial Drugs
| Compound | IC50 (μM) | Fold of Cmax | Reference |
| Piperaquine (PQP) | 0.13 | ~3-30x | [17] |
| Chloroquine | 3.5 | ~3-30x | [17] |
| Mefloquine | 0.35 | ~3-30x | [17] |
| Lumefantrine | 1.1 | ~3-30x | [17] |
| Halofantrine | 0.012 | <1x | [17] |
Note: IC50 is the half-maximal inhibitory concentration. Cmax is the maximum free therapeutic plasma concentration. A lower "Fold of Cmax" value indicates a higher clinical risk.
Table 2: Piperaquine Concentration and QTc Prolongation Relationship
| Study Population | QTc Prolongation per 100 ng/mL Piperaquine | Reference |
| African Patients (mostly children) | 5.90 ms | [9][10] |
| Cambodian Adults | ~5 ms | [11] |
| Healthy Volunteers | ~4.7 ms | [12] |
| Ugandan Children | 4.6 ms | [15] |
Key Experimental Protocols
Protocol 1: Manual Patch-Clamp Assay for hERG Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure piperaquine's effect on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).[8]
-
Cell Preparation:
-
Culture CHO cells stably expressing the hERG1a isoform.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to ensure optimal adhesion and viability.[8]
-
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; adjust pH to 7.4 with NaOH.[16]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; adjust pH to 7.3 with KOH.[16]
-
Test Compound: Prepare stock solutions of piperaquine in 100% DMSO. Dilute to final concentrations in the external solution, ensuring the final DMSO concentration is ≤0.5%.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution at a near-physiological temperature (e.g., 36 ± 1°C).[8]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit the characteristic hERG tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds).[8][16]
-
Record the baseline hERG current in the vehicle control solution until a stable amplitude is achieved.
-
Apply increasing concentrations of piperaquine via the perfusion system, allowing the current to reach a new steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: Ex Vivo Langendorff-Perfused Rabbit Heart Model
This protocol describes an isolated heart model to assess the proarrhythmic potential of piperaquine by measuring its effects on ECG and monophasic action potentials (MAPs).[10][17]
-
Heart Isolation and Perfusion:
-
Anesthetize a female New Zealand White rabbit and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at a constant pressure (e.g., 80 cm H2O).[17]
-
-
Instrumentation:
-
Place ECG electrodes on the surface of the heart to record a pseudo-ECG.
-
Position a MAP recording electrode on the left ventricular epicardium to record action potentials.[17]
-
Place a reference electrode on the heart to ground the preparation.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for at least 30 minutes, recording baseline ECG and MAP parameters.
-
Introduce the vehicle control (e.g., 0.1% DMSO in Krebs-Henseleit solution) into the perfusate and record for a control period.
-
Administer piperaquine at increasing concentrations through the perfusate. Allow the preparation to stabilize for 15-20 minutes at each concentration before recording.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG and MAP signals.
-
Measure the QT interval from the ECG and correct for heart rate (e.g., using Fridericia's correction).
-
Measure the action potential duration at 90% repolarization (APD90) from the MAP recordings.
-
Analyze the recordings for proarrhythmic events, such as early afterdepolarizations (EADs) or ventricular tachycardia.
-
Compare the parameters during drug perfusion to the baseline and vehicle control periods to determine the electrophysiological effects of piperaquine.
-
Visualizations
Caption: Mechanism of piperaquine-induced QT prolongation.
Caption: Pre-clinical workflow for assessing cardiotoxicity risk.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histopathological Evaluation of the Cardiotoxicity of Dihydroartemisinin-Piperaquine on Male Albino Rats - Journal of Biosciences and Medicines - SCIRP [scirp.org]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. evotec.com [evotec.com]
- 12. In vitro cardiovascular effects of dihydroartemisin-piperaquine combination compared with other antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 15. search.library.uq.edu.au [search.library.uq.edu.au]
- 16. fda.gov [fda.gov]
- 17. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
dealing with bimodal dose-response curves in piperaquine in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bimodal dose-response curves and other challenges in piperaquine (PPQ) in vitro assays with Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is a bimodal dose-response curve in the context of piperaquine assays?
A bimodal, or "U-shaped," dose-response curve is an atypical pattern where parasite survival decreases at lower drug concentrations but then increases at higher concentrations.[1][2] This phenomenon is in contrast to the standard sigmoidal curve where parasite viability steadily decreases with increasing drug concentration.[2] This pattern signifies that the drug has incomplete or reduced efficacy at high concentrations.[3][4]
Q2: What is the primary cause of bimodal dose-response curves with piperaquine?
Bimodal dose-response curves are strongly associated with piperaquine resistance in P. falciparum.[2] This resistance is often linked to specific genetic modifications in the parasite. Key markers include mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin 2 and 3 genes (pfpm2 and pfpm3), which are involved in hemoglobin degradation.[5][6][7] These genetic changes can lead to reduced accumulation of piperaquine in the parasite's digestive vacuole, its site of action.[8]
Q3: Are standard IC50/EC50 values reliable for interpreting bimodal curves?
No, standard 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are not reliable for bimodal curves and can be misleading.[2] Forcing a standard sigmoidal curve fit to bimodal data can produce non-interpretable IC50 values.[2] Alternative metrics are recommended for quantifying drug susceptibility in parasites exhibiting this phenotype.
Q4: What are the recommended alternative assays and analysis methods for piperaquine-resistant parasites?
For parasites exhibiting a bimodal dose-response, the following are recommended:
-
Piperaquine Survival Assay (PSA): This is a specialized in vitro assay designed to assess parasite viability after exposure to a single, pharmacologically relevant concentration of piperaquine (typically 200 nM) for 48 hours.[9][10] A survival rate of ≥10% in the PSA is a common threshold used to define piperaquine resistance.[11]
-
Area Under the Curve (AUC): Instead of a single-point IC50, calculating the area under the dose-response curve can provide a more comprehensive measure of susceptibility, especially for bimodal curves.[1][12]
Troubleshooting Guides
Problem 1: My dose-response curve for piperaquine is showing a bimodal or U-shaped pattern.
-
Potential Cause 1: Piperaquine Resistance. Your parasite line may be resistant to piperaquine. This is characterized by increased parasite survival at higher drug concentrations.[2]
-
Solution:
-
Confirm the expected phenotype of your parasite strain. If you are working with a known resistant strain (e.g., from Southeast Asia), this result may be expected.
-
Perform a Piperaquine Survival Assay (PSA) to confirm resistance. A survival rate of ≥10% at 200 nM piperaquine is indicative of resistance.[11]
-
If possible, perform genetic analysis for markers of piperaquine resistance, such as mutations in pfcrt and copy number variation of pfpm2/3.[5][7]
-
-
-
Potential Cause 2: Experimental Artifact. While less common for this specific pattern with piperaquine, experimental errors can lead to unusual curve shapes.
-
Solution:
-
Check Drug Stock: Ensure your piperaquine stock solution is correctly prepared and has not degraded. Piperaquine can be prepared in 0.1% Triton X-100 and 0.5% lactic acid in water to ensure complete dissolution.
-
Review Plate Layout: Check for errors in drug dilutions or plate setup.
-
Verify Parasite Synchronization: Ensure a tightly synchronized ring-stage parasite culture was used at the start of the assay.
-
Repeat the Experiment: Perform the assay with fresh reagents and careful attention to the protocol.
-
-
Problem 2: I am unable to fit a standard sigmoidal curve to my piperaquine data, and my software returns an error.
-
Potential Cause: Bimodal Data. As mentioned, standard non-linear regression models for sigmoidal curves are not appropriate for bimodal data.[2]
-
Solution:
-
Do Not Force a Fit: Avoid forcing a standard four-parameter logistic (4PL) regression on the data.
-
Use Alternative Analysis: Calculate the Area Under the Curve (AUC) for the dose-response data. This can be done using software like GraphPad Prism or by fitting a polynomial equation to the data and integrating over the relevant concentration range.
-
Report Raw Data: Plot the raw data (or normalized data) showing the mean and standard deviation for each concentration to visually represent the bimodal trend.
-
-
Problem 3: There is high variability between my technical or biological replicates.
-
Potential Cause 1: Inconsistent Pipetting. Inaccurate pipetting of parasite culture or drug solutions can lead to significant variability.
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
-
Potential Cause 2: Uneven Parasite Growth. Variations in starting parasitemia or asynchronous parasite stages can cause inconsistent growth.
-
Solution: Use a tightly synchronized culture. Ensure thorough mixing of the parasite suspension before plating.
-
-
Potential Cause 3: Edge Effects in Microplates. Wells on the edge of the plate may experience more evaporation, affecting parasite growth.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental data. Fill these wells with sterile media or water to maintain humidity.
-
Experimental Protocols
Standard Piperaquine Susceptibility Assay (SYBR Green I Method)
This protocol is adapted from standard SYBR Green I-based assays.[3][13][14]
Materials:
-
Synchronized P. falciparum ring-stage culture (0.5% parasitemia, 2% hematocrit)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)
-
Piperaquine tetraphosphate
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Methodology:
-
Drug Plate Preparation: Prepare serial dilutions of piperaquine in complete medium. Add 25 µL of each drug concentration to the appropriate wells of a 96-well plate. Include drug-free wells as a negative control.
-
Parasite Plating: Add 175 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours in a modular chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After 72 hours, freeze the plates at -20°C or -80°C to lyse the red blood cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-3 hours. Read the fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the drug-free control wells. Plot the percent parasite growth against the log of the piperaquine concentration.
Piperaquine Survival Assay (PSA)
This protocol is based on established PSA methodologies.[9][10]
Materials:
-
Tightly synchronized P. falciparum ring-stage culture (0-3 hours post-invasion)
-
Complete parasite culture medium
-
Piperaquine tetraphosphate (200 nM working solution)
-
Control solution (0.5% lactic acid in water)
-
Microscope and Giemsa staining reagents
Methodology:
-
Assay Setup: Prepare two sets of cultures from the synchronized ring-stage parasites at 0.1-2% parasitemia and 2% hematocrit.
-
Exposed Culture: Add piperaquine to a final concentration of 200 nM.
-
Non-Exposed (Control) Culture: Add an equivalent volume of the control solution.
-
-
Initial Incubation: Incubate both cultures for 48 hours under standard conditions (37°C, 5% CO2, 5% O2).
-
Drug Washout: After 48 hours, wash the cells once with 12 mL of complete medium to remove the piperaquine.
-
Recovery Incubation: Resuspend the washed parasites in fresh complete medium and culture for an additional 24 hours.
-
Parasite Viability Measurement: After the 24-hour recovery period (72 hours total from the start), prepare thin blood smears from both the exposed and non-exposed cultures.
-
Microscopy: Stain the smears with Giemsa and determine the parasitemia by counting at least 20,000 erythrocytes.
-
Data Analysis: Calculate the percent survival using the following formula:
-
% Survival = (Parasitemia of Exposed Culture / Parasitemia of Non-Exposed Culture) x 100
-
Data Summary Tables
Table 1: Piperaquine Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Key Concentration for PSA |
| Standard Susceptibility Assay | 0.1 nM - 1000 nM (or higher for resistant strains) | N/A |
| Piperaquine Survival Assay (PSA) | 200 nM (single concentration) | 200 nM |
Table 2: Interpretation of Piperaquine Survival Assay (PSA) Results
| PSA Survival Rate | Interpretation |
| < 10% | Piperaquine Sensitive |
| ≥ 10% | Piperaquine Resistant |
Visualizations
Experimental Workflow for Piperaquine Assays
Caption: Workflow for piperaquine in vitro susceptibility testing.
Proposed Signaling Pathway for Piperaquine Resistance
Caption: Mechanism of piperaquine action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iddo.org [iddo.org]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesamalaria.org [mesamalaria.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A surrogate marker of piperaquine-resistant Plasmodium falciparum malaria: a phenotype–genotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Drug Resistance of the Plasmodium falciparum Transporter PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New method developed to track the emergence of resistance to partner drugs | Infectious Diseases Data Observatory [iddo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing piperaquine phosphate efficacy with other antimalarial compounds
A comprehensive review of clinical data reveals that piperaquine phosphate, predominantly used in a fixed-dose combination with dihydroartemisinin (DHA-PPQ), demonstrates high efficacy for the treatment of uncomplicated malaria, often comparable or superior to other first-line artemisinin-based combination therapies (ACTs). Its long half-life contributes to a significant post-treatment prophylactic effect, reducing the incidence of new infections.
Piperaquine, a bisquinoline, is structurally similar to chloroquine and functions by inhibiting the detoxification of heme in the malaria parasite, leading to its death.[1][2][3] When combined with the potent, rapidly acting dihydroartemisinin, the combination therapy provides a robust defense against Plasmodium falciparum and Plasmodium vivax malaria. Clinical trials have consistently shown high cure rates for DHA-PPQ, often exceeding 95%.[4][5][6]
Comparative Efficacy Data
The following table summarizes the efficacy of dihydroartemisinin-piperaquine (DHA-PPQ) in comparison to other widely used antimalarial combinations. The data is collated from various clinical trials and meta-analyses.
| Antimalarial Combination | Parasite Species | Day 28/42/63 Cure Rate (PCR-Corrected) | Key Findings |
| Dihydroartemisinin-Piperaquine (DHA-PPQ) | P. falciparum | 93.7% - 100%[4][5][7][8] | High efficacy, significant post-treatment prophylaxis reducing new infections.[8][9] |
| P. vivax | 100% (Day 28 & 42)[6][10] | Superior to chloroquine in preventing recurrence at day 56.[10] | |
| Artemether-Lumefantrine (AL) | P. falciparum | 94.3% - 98.0%[4][11] | Widely used first-line treatment.[12] Shorter post-treatment prophylactic period compared to DHA-PPQ.[12] |
| Artesunate-Mefloquine (AS-MQ) | P. falciparum | 97.0% - 100%[4][8] | Highly efficacious, but associated with more neuropsychiatric adverse events.[7] |
| Chloroquine (CQ) | P. vivax | 100% (Day 28)[10] | Efficacious for blood-stage clearance, but higher recurrence rates compared to DHA-PPQ due to resistance and lack of prophylactic effect.[10][13] |
Experimental Protocols
The efficacy of antimalarial compounds is primarily evaluated through randomized controlled clinical trials. A generalized protocol for such a trial is outlined below.
Standard Operating Procedure for Antimalarial Efficacy Trial
-
Study Design: An open-label, randomized, comparative clinical trial.
-
Patient Recruitment:
-
Inclusion criteria: Patients with microscopically confirmed uncomplicated P. falciparum or P. vivax malaria, fever (≥37.5°C) or history of fever in the last 24 hours, and informed consent.
-
Exclusion criteria: Signs of severe malaria, pregnancy (in some studies), known hypersensitivity to study drugs, or intake of other antimalarials within a specified period.
-
-
Randomization and Treatment Administration:
-
Patients are randomly assigned to receive one of the treatment arms (e.g., DHA-PPQ, AL, AS-MQ).
-
Drug administration is typically supervised (directly observed therapy) for the full course (usually 3 days).
-
-
Follow-up and Data Collection:
-
Patients are followed up for a period of 28, 42, or 63 days.
-
Clinical assessments (temperature, symptoms) and parasitological assessments (thick and thin blood smears for microscopy) are performed at scheduled visits (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, 42, 63).
-
Blood samples are collected on filter paper for molecular analysis (PCR genotyping) to distinguish between recrudescence (treatment failure) and new infection.
-
-
Endpoints:
-
Primary endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at the end of the follow-up period.
-
Secondary endpoints: Parasite clearance time (PCT), fever clearance time (FCT), and incidence of adverse events.
-
-
Data Analysis:
-
Efficacy is assessed using survival analysis (Kaplan-Meier) for the time to treatment failure.
-
Comparison between treatment groups is performed using appropriate statistical tests.
-
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental framework, the following diagrams have been generated.
Caption: Comparative mechanism of action of piperaquine and artemisinin derivatives.
Caption: Workflow of a comparative antimalarial drug efficacy clinical trial.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Piperaquine - Wikipedia [en.wikipedia.org]
- 4. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of dihydroartemisinin–piperaquine for the treatment of uncomplicated Plasmodium vivax malaria in Seacha area, Arbaminch Zuria District, South West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate-mefloquine in uncomplicated Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy and safety of dihydroartemisinin-piperaquine versus artesunate+mefloquine in uncomplicated Plasmodium falciparum malaria in India | Medicines for Malaria Venture [mmv.org]
- 10. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 11. who.int [who.int]
- 12. Comparing the Impact of Artemisinin-Based Combination Therapies on Malaria Transmission in Sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine Versus Dihydroartemisinin-Piperaquine With Standard High-dose Primaquine Given Either for 7 Days or 14 Days in Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synergy: A Comparative Guide to the Validation of Piperaquine Phosphate's Efficacy in Combination with Dihydroartemisinin
For Immediate Release
In the global fight against malaria, the combination of piperaquine phosphate and dihydroartemisinin stands as a cornerstone of artemisinin-based combination therapies (ACTs). This guide offers an in-depth comparison of the performance of this combination, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its efficacy and the validation of its synergistic action against Plasmodium falciparum.
The clinical success of dihydroartemisinin-piperaquine (DP) is well-documented, with numerous studies highlighting its high cure rates in treating uncomplicated falciparum malaria.[1][2] This efficacy is largely attributed to the complementary pharmacokinetic and pharmacodynamic properties of the two drugs. Dihydroartemisinin, a potent artemisinin derivative, is responsible for the rapid clearance of parasites, while the long-acting piperaquine eliminates residual parasites and provides a prophylactic effect against new infections.[3][4]
In Vitro Interaction Analysis: A Complex Picture
While the clinical synergy of DP is widely accepted, in vitro studies present a more nuanced view. A key method for quantifying drug interactions in vitro is the calculation of the sum of the fractional inhibitory concentrations (ΣFIC). A ΣFIC value of ≤ 0.5 typically indicates synergy, > 0.5 to 4.0 indicates additive or indifferent interactions, and > 4.0 suggests antagonism.
One notable in vitro study assessed the interaction between dihydroartemisinin and piperaquine against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The findings, summarized in the table below, suggest an indifferent or mildly antagonistic interaction in this specific experimental setting.
| P. falciparum Strain | Drug Combination | Mean ΣFIC (95% CI) | Interpretation |
| 3D7 (Chloroquine-Sensitive) | Dihydroartemisinin + Piperaquine | 1.12 (0.88 - 1.36) | No Interaction |
| K1 (Chloroquine-Resistant) | Dihydroartemisinin + Piperaquine | 1.43 (1.11 - 1.75) | Antagonism |
| Data from Davis et al., Antimicrobial Agents and Chemotherapy, 2006.[1] |
This apparent discrepancy between in vitro and in vivo results underscores the complexity of drug interactions and highlights the importance of considering both laboratory and clinical data in drug development.
Comparative Efficacy: IC50 Values
The 50% inhibitory concentration (IC50) is a measure of a drug's potency. The following table presents a compilation of IC50 values for dihydroartemisinin and piperaquine from various studies, demonstrating their activity against different P. falciparum strains.
| Drug | P. falciparum Strain | Mean IC50 (nM) | Reference |
| Dihydroartemisinin | K1 | 2.57 ± 1.27 | [5] |
| Piperaquine | K1 | 82.06 ± 35.25 | [5] |
| Dihydroartemisinin | D6 | - | [5] |
| Piperaquine | D6 | - | [5] |
Note: IC50 values can vary between studies due to differences in experimental protocols and parasite strains.
Mechanism of Action: A Dual Assault on the Parasite
The synergistic or additive effect of dihydroartemisinin and piperaquine in a clinical setting can be attributed to their distinct mechanisms of action, which target different essential pathways in the malaria parasite.
Caption: Mechanisms of action for dihydroartemisinin and piperaquine.
Experimental Protocols
The validation of the efficacy of antimalarial drug combinations relies on standardized in vitro and in vivo experimental protocols.
In Vitro Drug Interaction Assay (Isobologram Method)
This method is used to determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Caption: Workflow for in vitro drug interaction analysis.
Key Methodological Details:
-
Parasite Strains: Commonly used laboratory-adapted strains include the chloroquine-sensitive 3D7 and the chloroquine-resistant Dd2, K1, and W2 strains of P. falciparum.
-
Culture Conditions: Parasites are cultured in human erythrocytes in RPMI-1640 medium supplemented with serum and incubated at 37°C in a low-oxygen environment.
-
Drug Concentrations: A range of concentrations for each drug and their combinations are tested to determine the IC50 values.
-
Growth Measurement: Parasite growth is often quantified using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or the radioisotope ([³H]-hypoxanthine) incorporation assay.
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This murine model is a standard preclinical test to evaluate the in vivo efficacy of antimalarial compounds.
Experimental Protocol:
-
Infection: Mice are inoculated with Plasmodium berghei infected erythrocytes.
-
Treatment: The test compounds (dihydroartemisinin, piperaquine, and their combination) and a control vehicle are administered orally or intraperitoneally for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: A thin blood smear is prepared from the tail blood of each mouse on day 4 post-infection.
-
Efficacy Determination: The parasitemia in the treated groups is compared to the control group to determine the percent inhibition of parasite growth.
Conclusion
The combination of this compound and dihydroartemisinin remains a highly effective treatment for uncomplicated falciparum malaria, a fact substantiated by extensive clinical data. While in vitro studies on their direct synergistic interaction have yielded varied results, the complementary mechanisms of action and pharmacokinetics of the two drugs provide a strong rationale for their combined use. The rapid parasite clearance by dihydroartemisinin coupled with the sustained action of piperaquine effectively combats the parasite and reduces the likelihood of recrudescence. Future research focusing on a wider range of parasite strains and advanced in vitro models that more closely mimic in vivo conditions will be crucial to fully elucidate the nuances of their interaction and to guide the development of next-generation antimalarial therapies.
References
- 1. In Vitro Interactions between Piperaquine, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cardiovascular effects of dihydroartemisin-piperaquine combination compared with other antimalarials | Medicines for Malaria Venture [mmv.org]
- 3. scilit.com [scilit.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of piperaquine base versus piperaquine tetraphosphate pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of piperaquine base and piperaquine tetraphosphate, two forms of the long-acting antimalarial agent piperaquine. Understanding the distinct pharmacokinetic properties of these forms is crucial for optimizing drug formulation, dosing regimens, and therapeutic efficacy in the treatment and prevention of malaria. This document synthesizes data from key experimental studies to facilitate an evidence-based understanding of their relative performance.
Executive Summary
Piperaquine is a bisquinoline antimalarial drug with a prolonged terminal elimination half-life, making it an effective partner drug in artemisinin-based combination therapies (ACTs). It is available in two principal forms: piperaquine base and the more commonly used salt form, piperaquine tetraphosphate. While both forms deliver the active piperaquine molecule, their pharmacokinetic profiles, particularly absorption and bioavailability, can differ, influencing clinical outcomes.
A key comparative study investigating pharmacokinetic differences between piperaquine (PQ) base and PQ tetraphosphate in children with uncomplicated malaria found no significant differences in the overall drug exposure, as measured by the area under the concentration-time curve (AUC). Specifically, the median AUC from time zero to infinity (AUC0–∞) was 49,451 µg·h/liter for the artemisinin-piperaquine (ART-PQ) base formulation and 44,556 µg·h/liter for the dihydroartemisinin-piperaquine (DHA-PQ) tetraphosphate formulation.[1][2][3] This suggests that despite being different forms, they deliver comparable amounts of the active drug into systemic circulation.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for piperaquine base and piperaquine tetraphosphate based on available clinical data. It is important to note that these parameters can be influenced by various factors including the co-administered drug, patient population (e.g., children vs. adults, pregnant vs. non-pregnant), and fed/fasted state.
| Pharmacokinetic Parameter | Piperaquine Base (in ART-PQ) | Piperaquine Tetraphosphate (in DHA-PQ) | Key Observations |
| Cmax (Maximum Plasma Concentration) | Data not explicitly separated from combination therapy studies. | Geometric Mean: 37.4 ng/mL (fasted, tablet)[4]; Inter-subject variability of approximately 62%[5]. | Cmax for piperaquine tetraphosphate is highly variable among individuals. |
| Tmax (Time to Maximum Plasma Concentration) | Data not explicitly separated from combination therapy studies. | Approximately 5 hours (fasted)[5][6]; Median of around 3 hours for both tablet and granule formulations[4]. | Peak plasma concentrations are typically reached within a few hours of oral administration. |
| AUC (Area Under the Curve) | Median AUC0–∞: 49,451 µg·h/liter[1][2][3] | Median AUC0–∞: 44,556 µg·h/liter[1][2][3] | No significant difference in overall drug exposure was observed between the two forms in a comparative study in children.[1][2] |
| t1/2 (Elimination Half-life) | Data not explicitly separated from combination therapy studies. | Approximately 22 days in healthy volunteers[5][6]; Can range from 20 to 30 days in adult patients[7]. | Both forms exhibit a very long terminal elimination half-life, which is advantageous for post-treatment prophylaxis. |
| Bioavailability | No significant difference in relative bioavailability compared to the tetraphosphate form in a comparative study.[2] | Significantly enhanced by co-administration with a high-fat meal (increase of approximately 2.7 to 3.2-fold)[5][6]. | The bioavailability of piperaquine tetraphosphate is notably influenced by food. |
Experimental Protocols
The data presented above are derived from clinical studies with specific methodologies. Below are detailed experimental protocols from a key comparative study.
Study Design: Pharmacokinetic Comparison in Children with Uncomplicated Malaria[1][2][3]
-
Objective: To investigate the pharmacokinetic differences between piperaquine base and piperaquine tetraphosphate.
-
Study Population: 34 Papua New Guinean children aged 5 to 10 years with uncomplicated malaria.
-
Treatment Arms:
-
Piperaquine Base Group (n=12): Received artemisinin-piperaquine (ART-PQ) base as granules. The daily dose was 3 mg of artemisinin and 18 mg of piperaquine base per kg of body weight, administered for two days.
-
Piperaquine Tetraphosphate Group (n=22): Data was used from a previously published study where children received dihydroartemisinin-piperaquine (DHA-PQ) tetraphosphate as tablets. The daily dose was 2.5 mg of dihydroartemisinin and 20 mg of piperaquine tetraphosphate per kg of body weight, administered for three days.
-
-
Drug Administration:
-
ART-PQ base granules were mixed with at least 50 ml of cow's milk (equivalent to 2 g of fat) to potentially enhance bioavailability.[2]
-
-
Blood Sampling: Regular blood samples were collected over a period of 56 days for the ART-PQ base group to determine plasma piperaquine concentrations.
-
Analytical Method: Plasma piperaquine concentrations were assayed by high-performance liquid chromatography (HPLC) with UV detection. Artemisinin concentrations were assayed using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Multicompartment pharmacokinetic models for piperaquine and artemisinin were developed using a population-based approach to determine pharmacokinetic parameters.
Mandatory Visualization
Caption: Workflow of the comparative pharmacokinetic study.
Conclusion
The available evidence from a direct comparative study in a pediatric population suggests that piperaquine base and piperaquine tetraphosphate formulations result in similar overall systemic exposure to piperaquine.[1][2] While the salt form, piperaquine tetraphosphate, is more commonly used in commercially available ACTs, the base formulation appears to be a viable alternative with comparable pharmacokinetic performance in terms of total drug exposure. A critical consideration for the clinical use of piperaquine tetraphosphate is the significant impact of food on its bioavailability, which should be taken into account in dosing instructions. Further studies directly comparing the single-agent pharmacokinetics of both forms in diverse populations would be beneficial for a more comprehensive understanding.
References
- 1. Pharmacokinetic comparison of two piperaquine-containing artemisinin combination therapies in Papua New Guinean children with uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of a Novel Piperaquine Dispersible Granules Formulation Under Fasting and Various Fed Conditions Versus Piperaquine Tablets When Fasted in Healthy Tanzanian Adults: A Randomized, Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. extranet.who.int [extranet.who.int]
- 7. journals.asm.org [journals.asm.org]
A Comparative Analysis of Piperaquine-Based Artemisinin Combination Therapies in Head-to-Head Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different piperaquine-based Artemisinin Combination Therapies (ACTs) based on data from head-to-head clinical trials. The following sections detail the efficacy, safety, and pharmacokinetic profiles of these antimalarial treatments, supported by experimental data and methodologies from key studies.
Efficacy of Piperaquine-Based ACTs
Piperaquine-based ACTs, particularly Dihydroartemisinin-Piperaquine (DHA-PPQ), have consistently demonstrated high efficacy in the treatment of uncomplicated Plasmodium falciparum malaria. Head-to-head trials have often compared different formulations of piperaquine-based ACTs or pitted them against other WHO-recommended ACTs.
A large randomized, non-inferiority trial conducted in sub-Saharan Africa, known as the Four Artemisinin-Based Combinations (4ABC) Study, compared amodiaquine-artesunate (ASAQ), dihydroartemisinin-piperaquine (DHAPQ), artemether-lumefantrine (AL), and chlorproguanil-dapsone-artesunate (CD+A).[1][2] In this study, DHAPQ showed excellent efficacy, with a PCR-adjusted cure rate of 97.3% at day 28, which was non-inferior to both AL (95.5%) and ASAQ (96.8%).[1][2] Notably, the risk of recurrent infections was significantly lower with DHAPQ compared to AL and ASAQ.[2]
Another systematic review and meta-analysis of randomized controlled trials in Ugandan children found that the PCR-unadjusted treatment failure was significantly lower with DHA-PQ compared to AL at both day 28 and day 42 follow-ups.[3]
In a study in southern Papua, Indonesia, where multidrug-resistant P. falciparum and P. vivax are prevalent, DHA-PPQ (DHP) was found to be more effective and better tolerated than artesunate-amodiaquine (AAQ).[4][5] The overall parasitological failure rate at day 42 was significantly lower for DHP (13%) compared to AAQ (45%).[4][5]
A systematic review and meta-analysis evaluating artemisinin-piperaquine (AP) against other commonly used ACTs, including DHA-PPQ, found comparable efficacy in the PCR-confirmed cure rate.[6][7][8] However, the review noted a lack of complete data for fever and parasite clearance times in some of the included studies.[6][7][8]
The following table summarizes the key efficacy outcomes from these comparative trials.
| Treatment Comparison | Study Population | PCR-Adjusted Efficacy (Day 28) | PCR-Unadjusted Efficacy (Day 42) | Key Findings |
| DHA-PPQ vs. Artemether-Lumefantrine (AL) | African Children[1][2] | DHA-PPQ: 97.3% vs. AL: 95.5% | DHA-PPQ: 89.5% vs. AL: 72.7% | DHA-PPQ was non-inferior to AL in PCR-adjusted efficacy and superior in preventing recurrent infections. |
| DHA-PPQ vs. Artesunate-Amodiaquine (ASAQ) | African Children[1][2] | DHA-PPQ: 97.6% vs. ASAQ: 96.8% | DHA-PPQ: 92.2% vs. ASAQ: 80.8% | DHA-PPQ demonstrated non-inferior PCR-adjusted efficacy compared to ASAQ. |
| DHA-PPQ vs. Artesunate-Amodiaquine (AAQ) | Patients in Indonesia[4][5] | - | DHA-PPQ: 87% vs. AAQ: 55% (Overall success rate) | DHA-PPQ was more effective against multidrug-resistant P. falciparum and P. vivax. |
| Artemisinin-Piperaquine (AP) vs. Competing ACTs * | Systematic Review[6][7][8] | Comparable efficacy among treatments | - | AP showed similar efficacy to other ACTs, but more high-quality trials are needed. |
*Competing ACTs included DHA-PPQ, AL, artesunate-melfloquine (ASAM), and artesunate-amodiaquine (ASAQ).
Safety and Tolerability
Piperaquine-based ACTs are generally well-tolerated. The 4ABC study reported that all four ACTs investigated had a good safety profile.[1][2] In the Indonesian trial, DHA-PPQ was better tolerated than AAQ, with fewer instances of nausea, vomiting, and anorexia reported in the DHA-PPQ group.[4]
A systematic review also concluded that artemisinin-piperaquine showed similar safety profiles when compared with other ACTs, with reported side effects such as headache, anorexia, vomiting, nausea, and dizziness being self-limited and not significantly different between groups.[6][7][8]
Pharmacokinetic Profiles
A study comparing the pharmacokinetics of two different piperaquine formulations, artemisinin-piperaquine (ART-PQ) base and dihydroartemisinin-piperaquine (DHA-PQ) tetraphosphate, in Papua New Guinean children found no significant differences in the overall exposure to piperaquine (as measured by the area under the concentration-time curve).[9][10][11] Both formulations were well-tolerated, with prompt fever and parasite clearance.[9][10][11] The study did note evidence of autoinduction of artemisinin metabolism with the ART-PQ base formulation.[9][11]
Experimental Protocols
4ABC Study Methodology
This was a randomized, open-label, non-inferiority clinical trial conducted at 12 sites in seven sub-Saharan African countries.[1][2] Children aged 6-59 months with uncomplicated P. falciparum malaria were enrolled.[1][2] Each site compared three of the four study drugs. Patients were actively followed up for 28 days and then passively for an additional 6 months.[1][2] The primary endpoint was the PCR-corrected cure rate at day 28.[1]
Indonesian Trial Methodology
This was a randomized trial comparing the efficacy and safety of DHA-PPQ with artesunate-amodiaquine.[4][5] The study was conducted in southern Papua, Indonesia, an area with multidrug-resistant malaria. The primary endpoint was the overall cumulative parasitological failure rate at day 42.[5]
Pharmacokinetic Study Methodology
This study in Papua New Guinean children aged 5 to 10 years with uncomplicated malaria compared two piperaquine formulations.[9][10][11] One group received ART-PQ base as granules, and the other received DHA-PQ tetraphosphate as tablets.[9][10][11] Blood samples were collected over 56 days to determine plasma concentrations of piperaquine and artemisinin.[9][10][11]
Visualizing Clinical Trial Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical trial of piperaquine-based ACTs.
Caption: Generalized workflow of a head-to-head clinical trial for piperaquine-based ACTs.
Signaling Pathway of Piperaquine Action (Hypothesized)
While the exact mechanism of piperaquine is not fully elucidated, it is believed to interfere with hemozoin formation in the parasite's food vacuole, similar to other quinoline antimalarials.
Caption: Hypothesized mechanism of piperaquine action in the parasite's food vacuole.
References
- 1. A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of dihydroartemisinin–piperaquine versus artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ugandan children: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin-Piperaquine versus Artesunate-Amodiaquine: Superior Efficacy and Posttreatment Prophylaxis against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Malaria: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Malaria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic comparison of two piperaquine-containing artemisinin combination therapies in Papua New Guinean children with uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Validating Molecular Markers for Piperaquine Resistance in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of piperaquine (PPQ) resistance in Plasmodium falciparum, a key partner drug in artemisinin-based combination therapies (ACTs), poses a significant threat to global malaria control efforts. Robust and validated molecular markers are crucial for the timely surveillance of PPQ resistance, enabling informed treatment policies and containment strategies. This guide provides a comparative overview of the primary molecular markers associated with PPQ resistance, their validation methods, and performance characteristics, based on current experimental evidence.
Key Molecular Markers for Piperaquine Resistance
The two principal, validated molecular markers for PPQ resistance in P. falciparum are:
-
Copy Number Variations (CNVs) in plasmepsin 2 and 3 (pfpm2/3) : Increased copy numbers of the pfpm2 and pfpm3 genes, which encode hemoglobin-degrading proteases, have been strongly associated with clinical and in vitro piperaquine resistance, particularly in Southeast Asia.[1]
-
Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene : Specific point mutations in the pfcrt gene, distinct from those conferring chloroquine resistance, have been shown to mediate PPQ resistance.[2][3]
Performance Characteristics of Molecular Markers
The validation of these markers involves assessing their ability to predict PPQ resistance, either in clinical settings (treatment failure) or in laboratory-based in vitro susceptibility assays.
| Molecular Marker | Method of Detection | Association with Resistance | Key Performance Data |
| pfpm2/3 Copy Number Variation | Quantitative PCR (qPCR) | Increased copy number is strongly associated with PPQ treatment failure.[4][5][6] | - Sensitivity: 0.94 (95% CI 0.88–0.98) for predicting dihydroartemisinin-piperaquine (DHA-PPQ) treatment failure.[4] - Specificity: 0.77 (95% CI 0.74–0.81) for predicting DHA-PPQ treatment failure.[4] - Individuals infected with parasites carrying multiple copies of plasmepsin 2 were found to be, on average, 20.4 times more likely to experience DHA-PPQ treatment failure.[6] |
| pfcrt Mutations | Sanger Sequencing, Next-Generation Sequencing (NGS) | Specific haplotypes and point mutations (e.g., H97Y, F145I, M343L, G353V) are associated with reduced in vitro susceptibility to PPQ.[7][8] | - The pfcrt haplotypes CVIET and SVMNT are positively associated with reduced sensitivity to piperaquine in vitro.[7][8] - Inheritance of a mutant pfcrt allele is considered a primary determinant of reduced PPQ sensitivity, with pfpm2/3 CNV further enhancing the resistance phenotype.[9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of these molecular markers.
Protocol 1: Determination of pfpm2/3 Copy Number by Quantitative PCR (qPCR)
This protocol is adapted from methodologies described for the surveillance of PPQ resistance markers.[1][10]
1. DNA Extraction:
-
Extract genomic DNA from P. falciparum infected blood samples (whole blood, dried blood spots, or in vitro culture) using a commercial DNA extraction kit according to the manufacturer's instructions.
2. qPCR Assay:
-
Perform qPCR using a real-time PCR system.
-
Target Genes: pfpm2 and/or pfpm3.
-
Reference Gene: A single-copy gene, such as β-tubulin, is used for normalization.
-
Controls: Include a reference parasite line with a known single copy of pfpm2/3 (e.g., 3D7) as a calibrator and a no-template control.
-
Reaction Mix: Prepare a reaction mix containing qPCR master mix (e.g., TaqMan or SYBR Green), forward and reverse primers for the target and reference genes, and the extracted DNA template.
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis:
-
Calculate the ΔCt for each sample: Ct(target gene) - Ct(reference gene).
-
Calculate the ΔΔCt: ΔCt(sample) - ΔCt(calibrator).
-
The copy number is determined using the 2-ΔΔCt method.
-
Protocol 2: Identification of pfcrt Mutations by Sanger Sequencing
This protocol outlines the standard procedure for identifying single nucleotide polymorphisms (SNPs) in the pfcrt gene.
1. DNA Extraction:
-
Extract genomic DNA as described in Protocol 1.
2. PCR Amplification:
-
Amplify the region of the pfcrt gene known to harbor PPQ resistance mutations using sequence-specific primers. A nested PCR approach can be employed to increase sensitivity and specificity.
3. PCR Product Purification:
-
Purify the amplified PCR product to remove primers and dNTPs using a commercial PCR purification kit or enzymatic methods.
4. Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
5. Sequence Analysis:
-
Align the obtained sequences with the pfcrt reference sequence from a drug-sensitive parasite strain (e.g., 3D7) using bioinformatics software (e.g., BLAST, MEGA).
-
Identify nucleotide and corresponding amino acid changes to determine the presence of known or novel mutations.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for validating molecular markers of piperaquine resistance.
Caption: Experimental workflow for validating molecular markers of piperaquine resistance.
Caption: Putative molecular pathways involved in piperaquine resistance.
Conclusion
The validation and surveillance of molecular markers are paramount in the fight against antimalarial drug resistance. Both increased copy numbers of pfpm2/3 and specific mutations in pfcrt are validated and crucial markers for piperaquine resistance in P. falciparum. While pfpm2/3 CNV has shown high sensitivity in predicting clinical outcomes in Southeast Asia, pfcrt mutations are key determinants of in vitro resistance. A comprehensive surveillance strategy should ideally incorporate both markers to provide a complete picture of the resistance landscape and to guide public health interventions effectively. The methodologies and workflows presented in this guide offer a framework for researchers and public health professionals to implement robust molecular surveillance of piperaquine resistance.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A surrogate marker of piperaquine-resistant Plasmodium falciparum malaria: a phenotype-genotype association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A surrogate marker of piperaquine-resistant Plasmodium falciparum malaria: a phenotype–genotype association study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies reveal markers of malaria resistance | MDedge [ma1.mdedge.com]
- 7. Role of Known Molecular Markers of Resistance in the Antimalarial Potency of Piperaquine and Dihydroartemisinin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Tolerability of Piperaquine Phosphate in Diverse Patient Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced tolerability profile of antimalarial compounds across different patient populations is paramount. This guide provides an objective comparison of the tolerability of piperaquine phosphate, a key component of the fixed-dose combination therapy dihydroartemisinin-piperaquine (DP), in adults, children, and pregnant women. The information is compiled from extensive clinical trial data and systematic reviews to support evidence-based decision-making in drug development and clinical research.
Executive Summary
This compound, in combination with dihydroartemisinin, is a widely used and highly effective treatment for uncomplicated malaria. Its tolerability profile is generally favorable; however, variations exist across different patient populations. The most significant safety concern associated with piperaquine is its potential to cause a dose-dependent prolongation of the corrected QT (QTc) interval on an electrocardiogram (ECG), which can increase the risk of cardiac arrhythmias. Other commonly reported adverse events are typically mild to moderate and include gastrointestinal disturbances, headache, and dizziness. This guide synthesizes available data to provide a comparative overview of piperaquine's tolerability in key patient demographics.
Comparative Analysis of Adverse Events
The following tables summarize the frequency of common adverse events associated with dihydroartemisinin-piperaquine treatment in adults, children, and pregnant women, based on data from various clinical trials and meta-analyses. It is important to note that direct comparison across studies can be challenging due to variations in study design, comparator drugs, and methods of adverse event reporting.
Table 1: Frequency of Common Adverse Events in Adults Treated with Dihydroartemisinin-Piperaquine
| Adverse Event | Frequency (%) | Notes |
| Headache | 5.3% - 10% | Generally mild and self-limiting. |
| Dizziness | ~5% | Typically mild and transient. |
| Nausea | <5% | Often mild and may be related to the underlying malaria illness. |
| Vomiting | <5% | Less frequent than with some other antimalarials. |
| Abdominal Pain | <5% | Usually mild in nature. |
| Diarrhea | 3.4% | Generally mild and self-resolving. |
| QTc Prolongation | Varies | Dose- and concentration-dependent. |
Source: Data synthesized from multiple clinical trials and safety reviews.
Table 2: Frequency of Common Adverse Events in Children Treated with Dihydroartemisinin-Piperaquine
| Adverse Event | Frequency (%) | Notes |
| Cough | ~22.7% | Reported as a common event in some studies of children in Africa.[1] |
| Fever | ~28.6% | Often a symptom of the underlying malaria infection.[2] |
| Vomiting | 2.26 times higher risk of early vomiting compared to artemether-lumefantrine.[1] | Adherence can be affected. |
| Diarrhea | 1.16 times higher risk compared to artemether-lumefantrine.[1] | Generally mild. |
| Anorexia | Common | Often associated with malaria illness. |
| QTc Prolongation | Observed | Children have higher piperaquine clearance, which may influence risk.[3] |
Source: Data synthesized from systematic reviews and clinical trials focusing on pediatric populations.[1][2][4]
Table 3: Tolerability Profile in Pregnant Women Treated with Dihydroartemisinin-Piperaquine for Intermittent Preventive Treatment (IPTp)
| Adverse Event | Frequency/Risk | Notes |
| Gastrointestinal Disorders | < 4% | Well-tolerated in HIV-positive pregnant women receiving co-trimoxazole prophylaxis.[5] |
| Headache | < 2% | Infrequent in studies of pregnant women.[5] |
| Vomiting (within 30 min) | Higher risk compared to sulfadoxine-pyrimethamine.[6] | Experienced by a small percentage of women and did not significantly impact adherence.[6] |
| Grade 3 or 4 Adverse Events (possibly drug-related) | Higher risk compared to sulfadoxine-pyrimethamine.[6] | Occurred in a very small percentage of participants.[6] |
| Serious Adverse Events | No significant difference compared to placebo or other antimalarials.[5][6] | |
| Poor Pregnancy Outcomes | No significant difference compared to placebo or other antimalarials.[5] | Includes miscarriages, stillbirths, premature births, and congenital malformations.[5] |
| QTc Prolongation | Observed, but not associated with cardiotoxicity in a meta-analysis.[6] |
Source: Data from clinical trials and meta-analyses of DP for IPTp.[5][6][7]
Special Patient Populations
Patients with Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: Clinical trials have been conducted to assess the safety of dihydroartemisinin-piperaquine in combination with primaquine (which has known hemolytic risks in G6PD deficient individuals) in G6PD deficient males. These studies are crucial for understanding the safety profile in this specific population.
HIV-Positive Pregnant Women: A study of intermittent preventive treatment in HIV-positive pregnant women receiving co-trimoxazole prophylaxis found that the addition of dihydroartemisinin-piperaquine was safe and well-tolerated. The most frequently reported drug-related adverse events were gastrointestinal disorders and headache, each occurring in less than 4% and 2% of participants, respectively, with no significant difference between the DP and placebo groups.[5]
Experimental Protocols for Tolerability Assessment
The assessment of piperaquine's tolerability in clinical trials involves a multi-faceted approach to ensure patient safety.
1. Adverse Event Monitoring and Reporting:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through a combination of spontaneous reporting by participants and direct questioning by clinical staff using standardized questionnaires.[8]
-
Definition of an Adverse Event: An AE is any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.[8]
-
Causality Assessment: The relationship between the study drug and the AE is assessed by the investigator.
-
Severity Grading: AEs are graded for severity, typically on a scale of mild, moderate, to severe.[9]
-
Serious Adverse Events (SAEs): These are AEs that are life-threatening, result in hospitalization, cause persistent or significant disability, or result in a congenital anomaly. SAEs require expedited reporting to regulatory authorities.[10]
2. Electrocardiogram (ECG) Monitoring:
-
Protocol: Due to the known risk of QTc prolongation, ECG monitoring is a critical component of safety assessment in clinical trials involving piperaquine.
-
Timing: ECGs are typically performed at baseline (pre-dose) and at the time of expected peak plasma concentrations of piperaquine (often on Day 3 of treatment).[1]
-
QTc Correction Formula: The QT interval is corrected for heart rate using formulas such as Bazett's (QTcB) or Fridericia's (QTcF) to allow for standardized comparison.
3. Laboratory Assessments:
-
Hematology and Clinical Chemistry: Routine blood tests are conducted to monitor for any changes in hematological parameters (e.g., hemoglobin, white blood cell count) and clinical chemistry (e.g., liver and renal function tests).
Signaling Pathways and Experimental Workflows
Mechanism of Piperaquine-Induced QTc Prolongation
The primary mechanism underlying piperaquine-induced QTc prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel leads to a delay in potassium efflux from cardiomyocytes, prolonging the action potential duration and, consequently, the QT interval on the surface ECG.
Caption: Mechanism of piperaquine-induced QT prolongation.
Experimental Workflow for Assessing Cardiotoxicity in a Clinical Trial
The following diagram illustrates a typical workflow for monitoring cardiac safety in a clinical trial of a new antimalarial drug with potential for QT prolongation.
References
- 1. Safety of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in pregnant women with HIV from Gabon and Mozambique: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Dihydroartemisinin–Piperaquine for the Prevention of Malaria in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. ccrps.org [ccrps.org]
- 10. ro.hksyu.edu [ro.hksyu.edu]
Comparative Efficacy of Piperaquine in Sensitive vs. Resistant P. falciparum Strains
A comparative analysis of piperaquine's in vitro activity reveals significant differences between sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While traditional 50% inhibitory concentration (IC50) assays show only modest differences, viability assays like the in vitro Parasite Reduction Ratio (PRR) assay uncover a dramatic decrease in piperaquine's killing efficacy against resistant parasites. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers in drug development and malaria research.
Recent studies highlight that piperaquine resistance is characterized by incomplete growth inhibition, where resistant parasites can continue to grow at higher drug concentrations.[1][2][3][4] This phenotype is not always adequately captured by standard IC50 measurements, which may only show a slight increase for resistant strains compared to sensitive ones.[1][2][3][4] For instance, a study comparing the drug-sensitive P. falciparum NF54 strain with the resistant Cambodian isolate RF12 reported only a 2.5-fold increase in the median IC50 value for the resistant strain.[3][4]
In contrast, the in vitro PRR assay, which measures parasite viability over time, demonstrates a stark difference in the killing kinetics of piperaquine against these strains. In the sensitive NF54 strain, piperaquine is a fast-acting antimalarial, leading to a rapid reduction in viable parasites.[2] However, in the resistant RF12 isolate, piperaquine treatment resulted in an increase in the number of viable parasites over a 96-hour period, indicating a lack of effective killing.[2] This underscores the importance of viability assays in accurately assessing piperaquine resistance.
The primary mechanism of high-level piperaquine resistance has been linked to novel mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[5][6] These mutations are thought to enhance the parasite's ability to efflux the drug from its site of action, the digestive vacuole.[7] Additionally, amplification of the plasmepsin 2 and 3 genes has been identified as a molecular marker associated with piperaquine resistance.[8]
The following table summarizes the pharmacodynamic parameters of piperaquine against a sensitive (P. falciparum NF54) and a resistant (P. falciparum RF12) strain, as determined by growth inhibition and viability (PRR) assays.
| Parameter | P. falciparum NF54 (Sensitive) | P. falciparum RF12 (Resistant) | Fold Change | Reference |
| IC50 (nM) | 7.8 | 19.3 | 2.5 | [3] |
| PRR Assay Outcome | Rapid parasite reduction | Increase in viable parasites | N/A | [2] |
Experimental Protocols
In Vitro Piperaquine Growth Inhibition Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of piperaquine.
-
Parasite Culture: Asynchronously growing P. falciparum cultures (NF54 or RF12) are maintained in standard culture conditions.
-
Assay Preparation: Cultures are diluted to a parasitemia of 0.3% and a hematocrit of 1.25%.
-
Drug Exposure: Parasites are exposed to a range of piperaquine concentrations (typically a 64-fold range) in 96-well plates.
-
Incubation: Plates are incubated for 48 hours under standard culture conditions.
-
Radiolabeling: 0.25 µCi of [³H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[2]
-
Harvesting and Measurement: The assay is terminated by freezing the plates at -20°C. The incorporation of [³H]hypoxanthine is measured to determine parasite growth inhibition.[2]
In Vitro Parasite Reduction Ratio (PRR) Assay
This assay assesses the viability of parasites following drug treatment. The following protocol is based on the PRR assay V2.[2][3][9]
-
Parasite Culture: Asynchronous P. falciparum cultures (NF54 or RF12) are used.
-
Assay Initiation: Cultures are adjusted to 0.3% parasitemia and 1.25% hematocrit.[2][3]
-
Drug Incubation: Culture aliquots are incubated in 6-well plates with piperaquine at a concentration corresponding to 10 times the IC50 of the respective strain.[2][3]
-
Drug Replenishment: The drug and medium are replenished every 24 hours.[9][10]
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), an aliquot of the culture is taken.[9]
-
Drug Washout: The collected parasites are washed three times to remove the drug.[9]
-
Limiting Dilution: The drug-free parasites are serially diluted and incubated in 96-well plates for 14 days to allow viable parasites to regrow.[9]
-
Viability Assessment: The number of viable parasites at each time point is determined by identifying the highest dilution that still shows parasite growth.[9]
Visualizations
Caption: Workflow of the in vitro Parasite Reduction Ratio (PRR) assay.
Caption: Simplified diagram of piperaquine action and resistance mechanism via PfCRT.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of the mechanisms of piperaquine resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 9. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Post-Treatment Prophylactic Efficacy of Piperaquine Combinations
For Researchers, Scientists, and Drug Development Professionals
The landscape of malaria treatment has evolved significantly with the widespread adoption of artemisinin-based combination therapies (ACTs). Among these, combinations containing piperaquine, particularly dihydroartemisinin-piperaquine (DP), have garnered considerable attention for their prolonged post-treatment prophylactic effect, which offers a significant advantage in reducing the incidence of new infections. This guide provides a comprehensive comparison of the prophylactic efficacy of piperaquine combinations against other commonly used antimalarial regimens, supported by experimental data and detailed methodologies.
Superior Prophylactic Efficacy of Dihydroartemisinin-Piperaquine
Dihydroartemisinin-piperaquine (DP) has consistently demonstrated superior post-treatment prophylactic efficacy compared to other leading ACTs. This extended protective window is primarily attributed to the long elimination half-life of piperaquine, which is approximately 22 days in adults.[1][2] This extended presence in the bloodstream helps to prevent new malaria infections for a considerable period after the initial treatment course is completed.
Clinical trials have consistently shown that DP significantly reduces the risk of recurrent parasitemia when compared to artemether-lumefantrine (AL), another widely used ACT.[3][4][5][6][7][8][9] The longer post-treatment prophylactic effect of DP can last for up to 63 days after treatment.[3][10] This is a substantial improvement over AL, as the half-life of lumefantrine is much shorter, at approximately 3-6 days.[3]
Studies have also demonstrated the superiority of DP over other combinations such as artesunate-amodiaquine (ASAQ) in preventing new infections.[11][12][13][14] The prolonged therapeutic effect of piperaquine not only delays the time to reinfection with P. falciparum but also decreases the rate of recurrence of P. vivax infection.[11][12][14]
Quantitative Comparison of Prophylactic Efficacy
The following tables summarize the key efficacy data from comparative clinical trials.
Table 1: Comparison of Dihydroartemisinin-Piperaquine (DP) vs. Artemether-Lumefantrine (AL)
| Efficacy Endpoint | DP | AL | Follow-up Duration | Key Findings & Citations |
| PCR-Corrected Cure Rate | >95% | >95% | 28-63 days | Both therapies are highly efficacious for initial treatment.[4][6][7][9][10][15] |
| Risk of Recurrent Parasitemia (Uncorrected) | Significantly Lower | Higher | 28-63 days | DP provides a significantly longer period of protection against new infections.[6][7][10][16] |
| Mean Duration of Post-Treatment Protection | ~29.4 days | ~10.7 - 13.8 days | N/A | Piperaquine's long half-life is the key determinant of its extended prophylactic effect.[6][17] |
Table 2: Comparison of Dihydroartemisinin-Piperaquine (DP) vs. Artesunate-Mefloquine (ASMQ)
| Efficacy Endpoint | DP | ASMQ | Follow-up Duration | Key Findings & Citations |
| PCR-Corrected Cure Rate (Day 63) | ~98.7% | ~97.0% | 63 days | Both combinations show high efficacy.[12][18] |
| Incidence of New Infections | Significantly Lower | Higher | 63 days | DP demonstrates a significant post-treatment prophylactic effect.[12][19] |
| Adverse Events | Generally Better Tolerated | Higher incidence of nausea, vomiting, dizziness | N/A | DP is often associated with a more favorable side-effect profile.[19] |
Table 3: Comparison of Dihydroartemisinin-Piperaquine (DP) vs. Artesunate-Amodiaquine (ASAQ)
| Efficacy Endpoint | DP | ASAQ | Follow-up Duration | Key Findings & Citations |
| Overall Parasitological Failure Rate (Day 42) | ~13% | ~45% | 42 days | DP is significantly more effective in preventing treatment failure.[11][12][14] |
| Recrudescence and Recurrence Rates | Significantly Lower | Higher | 42 days | DP shows superior efficacy against both recrudescence and new infections.[11][12][14] |
| Mean Duration of Post-Treatment Protection | ~29.4 days | ~11.8 days | N/A | The longer half-life of piperaquine provides a clear advantage.[17] |
Experimental Protocols
The assessment of post-treatment prophylactic efficacy in clinical trials involves a standardized set of procedures.
Study Design and Patient Recruitment
-
Design: Randomized, controlled clinical trials are the gold standard for comparing the efficacy of different antimalarial treatments.[20] These can be open-label or blinded.
-
Participants: Patients with uncomplicated Plasmodium falciparum malaria are recruited. Inclusion criteria typically include age, parasite density, and absence of signs of severe malaria or other underlying illnesses.
-
Randomization: Participants are randomly assigned to receive one of the treatment arms being compared (e.g., DP, AL, ASMQ).
Drug Administration and Follow-up
-
Dosage: Drugs are administered according to the patient's body weight, as per established guidelines.
-
Follow-up: Patients are followed up for a predetermined period, typically 28, 42, or 63 days, to monitor for clinical and parasitological outcomes.[10] Longer follow-up periods are necessary for drugs with long half-lives like piperaquine to accurately assess their prophylactic effect.[10]
Efficacy Assessment
-
Clinical and Parasitological Monitoring: Blood smears are taken at regular intervals to detect the presence of malaria parasites. Clinical symptoms are also monitored.
-
PCR Correction: To distinguish between a true treatment failure (recrudescence) and a new infection, polymerase chain reaction (PCR) analysis of the parasite's DNA is performed on blood samples from the day of enrollment and the day of recurrent parasitemia.[1][4][21][22] This molecular genotyping is crucial for accurately assessing the prophylactic efficacy of a drug.[1]
Safety and Tolerability Assessment
-
Adverse Event Monitoring: All adverse events (AEs) are recorded throughout the study. AEs are classified by severity and their potential relationship to the study drug.[3][19][23][24][25]
-
Laboratory Tests: Hematology and biochemistry tests are performed at baseline and during follow-up to monitor for any drug-related toxicities.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in these clinical trials and the mechanism of action of piperaquine, the following diagrams are provided.
Caption: A generalized workflow for a clinical trial assessing the post-treatment prophylactic efficacy of antimalarial drugs.
Caption: A simplified diagram illustrating the proposed mechanism of action of piperaquine in the malaria parasite.
Conclusion
The available evidence strongly supports the use of dihydroartemisinin-piperaquine for its superior post-treatment prophylactic efficacy, which is a crucial factor in reducing the burden of malaria, especially in high-transmission areas. Its ability to prevent new infections for an extended period offers a significant public health advantage over other ACTs with shorter-acting partner drugs. The choice of a first-line antimalarial therapy should, therefore, consider not only the immediate curative efficacy but also the long-term prophylactic benefits that can contribute to reducing malaria transmission and morbidity.
References
- 1. PCR correction strategies for malaria drug trials: updates and clarifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Monitoring antimalarial safety and tolerability in clinical trials: A case study from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The perils of PCR: can we accurately ‘correct’ antimalarial trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperaquine - Wikipedia [en.wikipedia.org]
- 6. A comparison of the duration of post-treatment protection of artemether-lumefantrine, dihydroartemisinin-piperaquine and artesunate-amodiaquine for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized trial of dihydroartemisinin–piperaquine versus artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 9. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treatment of Uncomplicated Plasmodium falciparum Malaria in Children Aged Less than 15 Years in Guinea-Bissau – An Open-Label Non-Inferiority Randomised Clinical Trial | PLOS One [journals.plos.org]
- 10. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin-Piperaquine versus Artesunate-Amodiaquine: Superior Efficacy and Posttreatment Prophylaxis against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. TIME TO SECOND AND THIRD EPISODES OF MALARIA OF DIHYDROARTEMISININ−PIPERAQUINE <i>VS</i> ARTESUNATE−AMODIAQUINE AND ARTESUNATE−PYRONARIDINE <i>VS</i> ARTEMETER−LUMEFANTRINE IN BOUGOULA HAMEAU, MALI - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria | PLOS Medicine [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. An Open-Label, Randomised Study of Dihydroartemisinin-Piperaquine Versus Artesunate-Mefloquine for Falciparum Malaria in Asia | PLOS One [journals.plos.org]
- 19. malariaworld.org [malariaworld.org]
- 20. Malaria Clinical Trials Toolkit | Infectious Diseases Data Observatory [iddo.org]
- 21. The perils of PCR: can we accurately 'correct' antimalarial trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Variation in Calculating and Reporting Antimalarial Efficacy against Plasmodium falciparum in Sub-Saharan Africa: A Systematic Review of Published Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
- 25. Profile of adverse events in patients receiving treatment for malaria in urban Ghana: a cohort-event monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Piperaquine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, procedural guidance for the safe handling and disposal of Piperaquine Phosphate in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound presents several potential hazards that necessitate careful handling. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate specific risks.[1][2][3] A summary of identified hazards is presented below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335[4][5][6] |
Operational Plan: Personal Protective Equipment (PPE)
The selection of appropriate PPE is dependent on the specific laboratory procedures being performed. The following table outlines the minimum recommended PPE for handling this compound.
| Operation | Recommended Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][6][7] Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][6] Impervious clothing or a lab coat should be worn.[4] Respiratory Protection: Generally not required in a well-ventilated area.[3] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is recommended.[6][7] |
| Accidental Spills | Eye/Face Protection: Chemical safety goggles.[7] Skin Protection: Chemical-resistant gloves, impervious clothing, and appropriate footwear.[7] Respiratory Protection: If significant dust is generated, a full-face respirator may be necessary.[7] |
Experimental Protocols: Step-by-Step Handling and Disposal
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep it segregated from incompatible materials.
Safe Handling Procedures
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][4]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to minimize inhalation of dust.[2][5][7]
-
Donning PPE: Put on all required PPE as outlined in the table above. Gloves must be inspected for integrity before use.[1][6]
-
Weighing and Transfer: Avoid the formation of dust and aerosols during weighing and transfer.[5][7] Use non-sparking tools.[7]
-
Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a suitable, closed, and clearly labeled container for disposal.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory waste procedures.[1][6]
-
Empty Containers: Remove all personal information from the original container label.[8] Rinse the empty container thoroughly and dispose of it with regular laboratory glass or plastic waste, or as directed by your institution's waste management guidelines.
-
Chemical Disposal: Dispose of unused or waste this compound in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[1][6] Community drug take-back programs are a good option for disposal if available.[9] If no such program is available, the waste should be handled by a licensed chemical waste management company.[10] For small quantities, mixing the material with an inert, non-combustible absorbent material and placing it in a sealed container for trash disposal may be an option, but always check local regulations first.[8][9]
Emergency Procedures: First Aid
In case of accidental exposure, follow these first-aid measures and seek medical attention.[1][6]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration.[2][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water.[6] |
Workflow for Safe Handling of this compound
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. abmole.com [abmole.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
